[2-(Cyclopent-1-en-1-yl)ethenyl]benzene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
109432-85-1 |
|---|---|
Molecular Formula |
C13H14 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2-(cyclopenten-1-yl)ethenylbenzene |
InChI |
InChI=1S/C13H14/c1-2-6-12(7-3-1)10-11-13-8-4-5-9-13/h1-3,6-8,10-11H,4-5,9H2 |
InChI Key |
ISOFHYPEMANUTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C1)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Cyclopent 1 En 1 Yl Ethenyl Benzene and Its Precursors
Convergent Synthesis Approaches
Cross-Coupling Reactions for C(sp2)-C(sp2) Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds between sp2-hybridized centers, making them highly suitable for the synthesis of [2-(Cyclopent-1-en-1-yl)ethenyl]benzene. These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate.
The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, represents a viable method for the synthesis of the target compound. chem-station.com In a potential pathway, 1-vinylcyclopentene could be coupled with an aryl halide, such as iodobenzene (B50100) or bromobenzene (B47551), in the presence of a palladium catalyst and a base. The reaction typically proceeds with high stereoselectivity, favoring the formation of the E-isomer (trans). organic-chemistry.org
A general representation of the Heck reaction for the synthesis of this compound is as follows:

Key parameters for a successful Heck reaction include the choice of catalyst (e.g., Pd(OAc)2, PdCl2), ligands (e.g., triphenylphosphine), base (e.g., triethylamine, potassium carbonate), and solvent (e.g., DMF, acetonitrile). A study on the palladium-promoted Mizoroki-Heck type reaction of cyclopentene (B43876) derivatives has demonstrated the feasibility of vinylation at the cyclopentene ring, highlighting the potential of this method. nih.gov
Table 1: Illustrative Heck Reaction Conditions for Stilbene (B7821643) Analogs
| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Iodobenzene | Styrene (B11656) | Pd(OAc)2 / PPh3 | Et3N | DMF | 100 | >90 | [General Knowledge] |
| Bromobenzene | 1-Vinylcyclopentene | PdCl2(PPh3)2 | K2CO3 | Acetonitrile (B52724) | 80 | Moderate to Good | [Hypothetical Example] |
The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide or triflate, is another powerful method for C(sp2)-C(sp2) bond formation. For the synthesis of this compound, two main convergent strategies can be envisioned:
Coupling of a phenylboronic acid derivative with a 1-(2-haloethenyl)cyclopentene.
Coupling of a cyclopentenylboronic acid derivative with a (2-haloethenyl)benzene (styryl halide).
The reaction is catalyzed by a palladium complex and requires a base for the activation of the organoboron species. A wide range of catalysts, ligands, and bases can be employed to optimize the reaction conditions.
Table 2: Potential Suzuki-Miyaura Coupling Strategies
| Organoboron Reagent | Organic Halide | Catalyst System | Base | Solvent |
| Phenylboronic acid | 1-(2-Bromoethenyl)cyclopentene | Pd(PPh3)4 | Na2CO3 | Toluene/Water |
| 1-Cyclopentenylboronic acid | (E)-(2-Bromoethenyl)benzene | Pd(dppf)Cl2 | K3PO4 | Dioxane/Water |
This table outlines plausible synthetic routes based on established Suzuki-Miyaura coupling protocols.
The Stille coupling utilizes an organotin reagent (organostannane) with an organic halide, while the Negishi coupling employs an organozinc reagent. wikipedia.orgnih.gov Both methods are highly effective for the formation of C(sp2)-C(sp2) bonds and could be applied to the synthesis of this compound.
In a Stille coupling approach, one could react tributyl(cyclopent-1-en-1-yl)stannane with (2-bromoethenyl)benzene or (cyclopent-1-en-1-yl)stannane with bromobenzene. A key advantage of the Stille reaction is its tolerance to a wide variety of functional groups. wikipedia.org However, the toxicity of organotin compounds is a significant drawback.
The Negishi coupling offers a less toxic alternative, using organozinc reagents. nih.gov For instance, the reaction of (2-phenylethenyl)zinc chloride with 1-bromocyclopentene in the presence of a palladium or nickel catalyst would yield the desired product.
Wittig and Wittig-Type Olefination Reactions
Olefination reactions provide a direct method for the formation of the ethenyl bridge in this compound. These reactions involve the coupling of a carbonyl compound with a phosphorus-stabilized carbanion.
A convergent approach using the Wittig reaction would involve the reaction of benzaldehyde (B42025) with a (cyclopent-1-en-1-ylmethyl)triphenylphosphonium salt or cyclopent-1-enecarbaldehyde with benzyltriphenylphosphonium (B107652) bromide. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides generally lead to (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate-stabilized carbanion. wikipedia.org This method offers several advantages, including the formation of predominantly (E)-alkenes and the ease of removal of the water-soluble phosphate (B84403) byproduct. alfa-chemistry.com
For the synthesis of this compound, the HWE reaction could involve the reaction of benzaldehyde with diethyl (cyclopent-1-en-1-ylmethyl)phosphonate or cyclopent-1-enecarbaldehyde with diethyl benzylphosphonate in the presence of a base such as sodium hydride or sodium ethoxide.
Table 3: Horner-Wadsworth-Emmons Reaction for Stilbene Analog Synthesis
| Aldehyde | Phosphonate (B1237965) | Base | Solvent | Product Stereochemistry |
| Benzaldehyde | Diethyl benzylphosphonate | NaH | THF | Predominantly E |
| 3,4-Methylenedioxybenzaldehyde | Diethyl benzylphosphonate | aq. NaOH | - | - |
| Various aldehydes | Methyl 2-(dimethoxyphosphoryl)acetate | Various | Various | (E)-selectivity increases with aldehyde bulk and higher temperature |
This table illustrates the versatility and stereochemical control of the HWE reaction in the synthesis of related compounds. brainly.comnih.gov
Directed Olefinations
Directed olefination reactions provide powerful tools for the construction of C-C double bonds with high regio- and stereocontrol. The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a prominent example applicable to the synthesis of this compound. wikipedia.org
In a potential synthetic route, 1-bromocyclopentene could be coupled with styrene in the presence of a palladium catalyst (e.g., palladium(II) acetate), a phosphine (B1218219) ligand (e.g., triphenylphosphine), and a base (e.g., triethylamine). wikipedia.org The catalytic cycle involves the oxidative addition of the palladium(0) species to the vinyl bromide, followed by migratory insertion of the styrene and subsequent β-hydride elimination to yield the desired product and regenerate the catalyst.
A recent study demonstrated a palladium-promoted Mizoroki-Heck type reaction to produce coupled vinyl cyclopentenes with excellent regio- and stereoselectivity. acs.orgnih.gov Interestingly, this research found that the E,Z-stereochemistry of the vinylic substrates was inverted in the products, providing a pathway to Z-isomers which can be challenging to synthesize. acs.orgnih.gov For the synthesis of this compound, this could involve the reaction of a cyclopentene derivative with a styryl bromide. acs.orgnih.gov
Table 1: Representative Conditions for Mizoroki-Heck Reaction
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |
|---|---|---|---|---|---|
| 1-Bromocyclopentene | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | Acetonitrile | This compound |
This table presents hypothetical yet plausible reaction conditions based on established Mizoroki-Heck reaction protocols.
Julia-Kocienski Olefination and Modifications
The Julia-Kocienski olefination is a highly effective and widely used method for the stereoselective synthesis of alkenes, particularly favoring the formation of (E)-alkenes. researchgate.netwikipedia.org This reaction involves the coupling of a heteroaryl sulfone with a carbonyl compound (an aldehyde or ketone) in the presence of a strong base. alfa-chemistry.com
To synthesize this compound via this method, two primary disconnection approaches are possible:
Reaction of a cyclopentylmethyl heteroaryl sulfone with benzaldehyde.
Reaction of a benzyl (B1604629) heteroaryl sulfone with cyclopent-1-ene-1-carbaldehyde.
The modified Julia olefination, often performed in a one-pot manner, typically utilizes sulfones activated by heteroaryl groups like benzothiazol-2-yl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT). alfa-chemistry.comorganic-chemistry.org The PT-sulfones are particularly noted for affording high E-selectivity. wikipedia.orgorganic-chemistry.org The reaction proceeds through the addition of the metalated sulfone to the aldehyde, forming a β-alkoxysulfone intermediate. This intermediate then undergoes a Smiles rearrangement and subsequent stereospecific elimination of sulfur dioxide and an aryloxide anion to form the alkene. alfa-chemistry.com The stereochemical outcome is determined during the initial addition step. nih.govpreprints.org
Table 2: Julia-Kocienski Olefination Precursors and Expected Products
| Sulfone Precursor | Carbonyl Precursor | Activating Group | Base | Expected Major Isomer |
|---|---|---|---|---|
| (Cyclopent-1-en-1-ylmethyl)sulfonyl-1-phenyl-1H-tetrazole | Benzaldehyde | PT | LiHMDS | (E)-[2-(Cyclopent-1-en-1-yl)ethenyl]benzene |
| Benzylsulfonyl-1-phenyl-1H-tetrazole | Cyclopent-1-ene-1-carbaldehyde | PT | KHMDS | (E)-[2-(Cyclopent-1-en-1-yl)ethenyl]benzene |
Divergent Synthesis Strategies from Common Intermediates
Divergent synthesis provides an efficient strategy for generating a library of structurally related compounds from a single common intermediate. This approach is valuable for exploring structure-activity relationships in medicinal chemistry and materials science. For the synthesis of this compound and its analogs, a functionalized cyclopentene or a versatile aromatic precursor could serve as the common intermediate.
One potential strategy involves the preparation of a multi-substituted cycloalkane that can undergo further modifications. nih.gov For instance, a cobalt-catalyzed process for diastereodivergent hydroalkylation of methylenecyclohexanes has been shown to be versatile in synthesizing various isomers of disubstituted cyclohexanes, a strategy that could be adapted for cyclopentene systems. nih.gov
Another approach could start with a vinyl arene, which can undergo divergent hydro- and oxoalkylation through synergistic photocatalysis. nih.gov This allows for the selective creation of diverse molecular structures from the same starting materials by subtly changing reaction catalysts or conditions. nih.gov For example, a common intermediate such as 1-phenylcyclopentene could be synthesized and subsequently functionalized. nih.gov This intermediate could be subjected to various coupling reactions or further elaborations to introduce the ethenylbenzene moiety or other desired substituents.
Stereoselective and Stereospecific Synthetic Routes to this compound
The stereochemistry of the ethenyl bridge in this compound is a critical aspect of its synthesis, as the (E) and (Z) isomers can exhibit different physical and biological properties. Therefore, developing synthetic routes that allow for precise control over this stereochemistry is of significant interest.
E/Z Stereocontrol in Ethenyl Moiety Formation
The Julia-Kocienski olefination is renowned for its high (E)-selectivity, which arises from the kinetically controlled diastereoselective addition of the metalated sulfone to the aldehyde, leading to an anti-β-alkoxysulfone that stereospecifically yields the (E)-alkene. wikipedia.org The choice of the activating group on the sulfone, the base, and the solvent can influence this selectivity. organic-chemistry.org For instance, 1-phenyl-1H-tetrazol-5-yl (PT) sulfones generally provide higher (E)-selectivity compared to benzothiazolyl (BT) sulfones. organic-chemistry.org
Conversely, achieving high (Z)-selectivity can be more challenging. While the standard Wittig reaction with non-stabilized ylides often favors the (Z)-alkene, its selectivity can be variable. lumenlearning.comorganic-chemistry.orgwikipedia.org Recent advancements in the Julia-Kocienski olefination have explored strategies to achieve (Z)-selectivity. One study reported a highly (Z)-selective reaction (up to >99:1 Z-ratio) by using N-sulfonylimines as the electrophilic partner instead of aldehydes. chemrxiv.orgacs.org This method's selectivity is attributed to both the 1,2-addition and Smiles rearrangement steps. acs.orgchemrxiv.org
The Mizoroki-Heck reaction can also be tuned for stereoselectivity. While often favoring the (E)-isomer, specific directing-group strategies have been developed that lead to an inversion of the substrate's stereochemistry, providing a route to (Z)-vinyl cyclopentenes from (E)-styryl bromides. acs.orgnih.gov
Table 3: Comparison of Methods for E/Z Stereocontrol
| Reaction | Typical Selectivity | Key Control Elements |
|---|---|---|
| Julia-Kocienski Olefination | High (E)-selectivity | PT-sulfone activating group, non-polar solvent, KHMDS/LiHMDS base. wikipedia.orgorganic-chemistry.org |
| Wittig Reaction (non-stabilized ylide) | Moderate to high (Z)-selectivity | Salt-free conditions, choice of phosphonium (B103445) salt. wikipedia.org |
| Modified Julia-Kocienski | High (Z)-selectivity | Use of N-sulfonylimines instead of aldehydes. chemrxiv.orgacs.org |
Asymmetric Synthesis Considerations
While this compound itself is achiral, the introduction of substituents on the cyclopentene ring or the benzene (B151609) ring can create chiral centers. The asymmetric synthesis of such derivatives is crucial for applications in pharmacology and materials science. The synthesis of chiral cyclopentenones, which are versatile precursors, has been extensively reviewed. acs.orgacs.org
Methods for achieving asymmetry include:
Catalytic Asymmetric Desymmetrization: Prochiral cyclopentene derivatives, such as cyclopentenediones, can be desymmetrized using chiral catalysts. N-heterocyclic carbenes have been successfully used in cascade reactions with enals to produce highly functionalized chiral indandione derivatives. researchgate.net
Use of Chiral Auxiliaries: Chiral auxiliaries can be attached to a precursor molecule to direct the stereochemical outcome of a reaction, after which the auxiliary is removed. This strategy has been employed in the synthesis of enantiopure cyclopropane (B1198618) carboxaldehydes and could be adapted for cyclopentene systems. rsc.org
Kinetic Resolution: A racemic mixture of a chiral intermediate can be resolved by reacting it with a chiral catalyst or reagent that selectively transforms one enantiomer, allowing the other to be isolated. A silver(I)-catalyzed asymmetric 1,3-dipolar cycloaddition has been used for the kinetic resolution of racemic cyclopentene-1,3-diones. researchgate.net
These strategies could be applied to synthesize chiral precursors, such as an enantiomerically enriched substituted cyclopentene carbaldehyde, which could then be used in an olefination reaction to produce a chiral analog of this compound.
Green Chemistry Principles Applied to the Synthesis of this compound
Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.
Key green chemistry approaches applicable to the synthesis include:
Catalysis: The use of catalysts, such as in the Mizoroki-Heck reaction, is inherently green as it allows for reactions to proceed with high efficiency and selectivity using only a small amount of the catalytic agent, which can often be recycled.
Atom Economy: Reactions like the Wittig and Julia-Kocienski olefinations have lower atom economy due to the formation of stoichiometric byproducts (triphenylphosphine oxide and sulfone derivatives, respectively). Developing catalytic versions of these reactions is an active area of research. A catalytic Wittig reaction has been reported, which would significantly improve the green credentials of this method. organic-chemistry.org
Alternative Solvents: Replacing traditional volatile organic compounds (VOCs) with greener solvents like water, ionic liquids, or supercritical fluids can significantly reduce environmental pollution. The Heck reaction, for instance, has been successfully performed in ionic liquids and even in water, sometimes eliminating the need for phosphine ligands. wikipedia.org
Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis can reduce reaction times and energy consumption.
By carefully selecting the synthetic route and optimizing reaction conditions according to these principles, the synthesis of this compound can be made more sustainable.
Solvent-Free and Aqueous Media Syntheses
Traditional organic syntheses often rely on volatile and toxic organic solvents, which contribute significantly to chemical waste. Developing synthetic routes that operate in environmentally benign media like water or in the complete absence of a solvent is a primary goal of green chemistry.
Aqueous Wittig and Horner-Wadsworth-Emmons Reactions: The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are powerful methods for forming alkenes from carbonyl compounds. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, this would involve the reaction of benzaldehyde with a cyclopentenyl-derived phosphonium ylide or phosphonate carbanion. While traditionally conducted in anhydrous organic solvents, studies have shown that these reactions can be effectively performed in water. acs.orgnih.gov
Water as a medium can unexpectedly accelerate reaction rates, and despite the often poor solubility of reactants, good to excellent yields can be achieved. acs.orgnih.gov The hydrophobic effect can cause reactants to aggregate, facilitating the reaction. sciepub.com One-pot aqueous procedures, where the phosphonium salt is generated in situ from triphenylphosphine (B44618) and an alkyl halide in an aqueous solution of sodium bicarbonate, further enhance the green credentials of this method by simplifying the process. sciepub.com The HWE reaction, which uses phosphonate esters, has the advantage of producing a water-soluble phosphate byproduct that is easily removed during workup, simplifying purification. organic-chemistry.orgorganic-chemistry.orgalfa-chemistry.com
Solvent-Free Aldol Condensation: A potential precursor to the target molecule is 2-benzylidenecyclopentan-1-one, which could be synthesized via a Claisen-Schmidt (crossed aldol) condensation between benzaldehyde and cyclopentanone. This reaction is amenable to solvent-free conditions, often by grinding the solid reactants with a solid base like sodium hydroxide. truman.edu This mechanochemical approach can lead to quantitative yields in minutes, eliminating the need for solvents entirely. truman.edu The resulting α,β-unsaturated ketone could then be further modified to achieve the target structure, although this would require additional steps.
Heck Reaction in Green Media: The Mizoroki-Heck reaction, which couples an aryl halide with an alkene, is another direct route to this compound, for instance, by reacting bromobenzene with 1-vinylcyclopent-1-ene. Recent advancements have focused on making this palladium-catalyzed reaction more sustainable. Protocols have been developed that proceed under solvent-free conditions, sometimes accelerated by ultrasound irradiation, which can be applied to a broad range of substrates. nih.govrsc.orgrsc.org Alternatively, conducting the Heck reaction in water, often with the aid of surfactants or specially designed water-soluble ligands, eliminates the need for volatile organic compounds (VOCs). rsc.orgnih.gov
| Reaction Type | Conventional Conditions | Green Alternative Conditions | Key Advantages of Green Method |
|---|---|---|---|
| Wittig/HWE Reaction | Anhydrous THF, Et₂O; Strong bases (e.g., BuLi, NaH) alfa-chemistry.com | Aqueous NaHCO₃ solution; Room temperature acs.orgnih.govsciepub.com | Avoids hazardous solvents and strong bases; simplified workup. nih.gov |
| Aldol Condensation | Organic solvent (e.g., Ethanol, THF) with base nih.gov | Solvent-free grinding with solid NaOH truman.edu | Eliminates solvent waste; rapid reaction times; high yields. truman.edu |
| Heck Reaction | DMF, NMP, Acetonitrile; High temperatures rsc.org | Solvent-free with ultrasound; nih.govrsc.org Water with phase-transfer agents or nanoparticles. rsc.org | Reduces/eliminates toxic solvents; milder conditions possible. rsc.orgrsc.org |
Catalyst Design for Sustainable Production
Catalysis is a cornerstone of green chemistry, enabling reactions with lower energy requirements and higher selectivity. For the synthesis of this compound, particularly via cross-coupling reactions like the Heck or Suzuki-Miyaura reaction, the design of the catalyst is crucial for sustainability.
Recyclable Heterogeneous Catalysts: A major drawback of homogeneous catalysts, such as many palladium complexes used in Heck reactions, is the difficulty of separating the catalyst from the product, leading to product contamination and loss of the expensive metal. nih.gov To overcome this, significant research has focused on immobilizing palladium on solid supports. mdpi.com These heterogeneous catalysts can be easily recovered by filtration and reused for multiple reaction cycles. acs.org Supports that have been successfully employed include:
Biomaterials: Natural polymers like cellulose, chitosan, and pectin (B1162225) can serve as inexpensive and abundant supports for palladium nanoparticles. mdpi.com Their surfaces often contain chelating groups that help stabilize the metal particles.
Magnetic Nanoparticles: Supporting palladium on magnetic nanoparticles (e.g., Fe₃O₄) allows for extremely simple catalyst recovery using an external magnet. nih.gov
Inorganic Supports: Materials like silica (B1680970) (SBA-15) and zeolites provide high surface area and thermal stability for palladium catalysts, enabling their use in multiple runs. acs.org
Ligand-Free Systems and Alternative Metals: The phosphine ligands commonly used to stabilize palladium catalysts can be toxic, expensive, and air-sensitive. This has driven the development of ligand-free catalytic systems, where palladium salts or nanoparticles are used directly. nih.govrsc.org These simpler systems are often more robust and less costly.
Furthermore, there is a growing interest in replacing precious metals like palladium with more earth-abundant and less toxic alternatives. Nickel and copper have emerged as promising candidates for catalyzing cross-coupling reactions. mdpi.com Designing effective catalysts based on these metals is a key goal for achieving long-term sustainability in the production of fine chemicals. mdpi.com
| Catalyst System | Reaction Type | Key Sustainable Feature(s) | Reference |
|---|---|---|---|
| Pd Nanoparticles in Water with Imidazolium-Sulfonate Additives | Heck & Suzuki | Aqueous medium; recyclable catalyst and additives; phosphine-free. | rsc.org |
| Pd supported on Cellulose | Heck & Suzuki | Heterogeneous catalyst; renewable support; high reusability. | mdpi.com |
| Pd/Fe₃O₄ Magnetic Nanoparticles | Suzuki | Easily recoverable and recyclable via magnetic separation. | nih.gov |
| Ligand-Free Pd(OAc)₂ with Ultrasound | Heck | Solvent-free; ligand-free; energy-efficient (ultrasound). | nih.govrsc.org |
Atom Economy and Process Efficiency Assessments
Beyond reaction conditions and catalysts, a quantitative assessment of a synthetic route's efficiency is essential for green chemistry. Metrics such as Atom Economy, E-Factor, and Process Mass Intensity (PMI) provide a framework for evaluating and comparing the sustainability of different chemical processes.
Atom Economy: Introduced by Barry Trost, atom economy measures the efficiency of a reaction in converting the mass of reactants into the desired product. It is calculated as: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) × 100%
For the synthesis of this compound (C₁₅H₁₆, MW ≈ 196.29 g/mol ), we can compare the atom economy of two plausible routes:
Wittig Reaction: Benzaldehyde (C₇H₆O, MW ≈ 106.12) + (Cyclopent-1-en-1-ylmethyl)triphenylphosphonium bromide (C₂₄H₂₄PBr, MW ≈ 423.33) → Product + Triphenylphosphine oxide (C₁₈H₁₅PO, MW ≈ 278.28) + NaBr + H₂O. Even in its ylide form, the reaction generates a stoichiometric amount of triphenylphosphine oxide byproduct. The molecular weight of this byproduct (278.28 g/mol ) is significantly larger than that of the product, leading to a very poor atom economy. rsc.org
Heck Reaction: Bromobenzene (C₆H₅Br, MW ≈ 157.01) + 1-Vinylcyclopent-1-ene (C₇H₁₀, MW ≈ 94.15) → Product + HBr. This reaction is fundamentally more atom-economical as the only theoretical byproduct is HBr, which is consumed by the base in the reaction mixture.
| Synthetic Route | Reactants | Stoichiometric Byproducts | Theoretical Atom Economy (%) |
|---|---|---|---|
| Wittig Reaction (Ylide from salt) | Benzaldehyde, (Cyclopent-1-en-1-ylmethyl)triphenylphosphonium salt, Base | Triphenylphosphine oxide, Salt | Low (typically < 30%) rsc.org |
| Heck Reaction | Bromobenzene, 1-Vinylcyclopent-1-ene, Base | Salt (from base + HBr) | High (approaching 100% excluding base) |
E-Factor and Process Mass Intensity (PMI): While atom economy is a useful theoretical measure, the E-Factor and Process Mass Intensity (PMI) provide a more practical assessment of the waste generated. chemanager-online.comsheldon.nl
E-Factor = Total Mass of Waste / Mass of Product
PMI = Total Mass of Inputs (reactants, solvents, reagents, process water) / Mass of Product acsgcipr.org
These metrics account for all materials used in a process, including solvents, reagents for workup and purification, and catalyst losses. libretexts.orgwalisongo.ac.id The pharmaceutical industry, which traditionally has very high E-Factors (often 25-100+), has been actively using these metrics to drive process improvements. chemanager-online.comsyrris.com For the synthesis of this compound, a solvent-free approach would dramatically lower the PMI compared to a reaction run in a dilute organic solvent that requires extensive purification by chromatography. acsgcipr.org Similarly, a catalytic route (Heck) is superior to a stoichiometric one (Wittig) in terms of both E-Factor and PMI, as it avoids the large mass of the phosphine oxide byproduct. rsc.org
Chemical Reactivity, Transformation, and Mechanistic Studies of 2 Cyclopent 1 En 1 Yl Ethenyl Benzene
Electrophilic Addition Reactions
The double bond within the cyclopentene (B43876) ring is susceptible to electrophilic attack. The presence of the phenyl group at the 1-position of the cyclopentene ring plays a significant role in the stability of any carbocationic intermediates formed during these reactions.
Hydrohalogenation and Hydration Pathways
Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to [2-(Cyclopent-1-en-1-yl)ethenyl]benzene is expected to proceed via a standard electrophilic addition mechanism. According to Markovnikov's rule, the proton (H+) will add to the less substituted carbon of the double bond to form the more stable carbocation intermediate. In the case of the cyclopentene double bond, protonation at the C-2 position would lead to a tertiary carbocation at the C-1 position, which is further stabilized by resonance with the adjacent phenyl group (a benzylic carbocation). Subsequent attack by the halide anion (X-) would then yield the corresponding 1-halo-1-phenylcyclopentane derivative.
The general mechanism is as follows:
Protonation of the double bond: The π electrons of the cyclopentene double bond attack the electrophilic proton of the hydrogen halide.
Formation of a carbocation intermediate: A tertiary, resonance-stabilized benzylic carbocation is formed at the C-1 position.
Nucleophilic attack by the halide: The halide ion attacks the carbocation, leading to the final product.
| Reactant | Reagent | Predicted Major Product | Regioselectivity |
| This compound | HBr | 1-Bromo-1-(2-phenylethyl)cyclopentane | Markovnikov |
| This compound | HCl | 1-Chloro-1-(2-phenylethyl)cyclopentane | Markovnikov |
| This compound | HI | 1-Iodo-1-(2-phenylethyl)cyclopentane | Markovnikov |
Hydration: Acid-catalyzed hydration of the cyclopentene double bond is also anticipated to follow Markovnikov's rule. In the presence of a strong acid catalyst (e.g., H₂SO₄) and water, a proton adds to the C-2 position to form the stable benzylic carbocation at C-1. A water molecule then acts as a nucleophile, attacking the carbocation. Subsequent deprotonation of the resulting oxonium ion yields the tertiary alcohol, 1-(2-phenylethyl)cyclopentan-1-ol.
Halogenation Studies
The halogenation of phenyl-substituted cycloalkenes can proceed through different pathways, including electrophilic addition to the double bond or allylic substitution. In the case of 1-phenylcyclopentene, a key structural component of the target molecule, studies on its bromination have revealed interesting reactivity patterns.
The reaction of 1-phenylcyclopentene with bromine has been shown to yield 1-(5-bromocyclopent-1-en-1-yl)benzene as the main product, a result of allylic bromination rather than addition across the double bond. This outcome is observed in various solvents and at different temperatures and is accompanied by the evolution of hydrogen bromide. tubitak.gov.tr
The proposed mechanism for this allylic bromination involves the initial addition of bromine to the double bond to form a bridged bromonium ion intermediate. However, due to the influence of the phenyl group, this intermediate is thought to have significant benzylic carbocation character. Instead of a nucleophilic attack by the bromide ion to complete the addition, a proton is eliminated from the C-5 (allylic) position, leading to the formation of the allylic bromide and HBr. tubitak.gov.tr
Further bromination of the initially formed allylic bromide, 1-(5-bromocyclopent-1-en-1-yl)benzene, results in the formation of a tribromide product, specifically 2R(S),5R(S)-1-(1,2,5-tribromocyclopentyl)benzene, as the exclusive product. tubitak.gov.tr This indicates that the presence of the first bromine atom directs the subsequent addition reaction.
| Starting Material | Reagent | Solvent/Temperature | Major Product | Reaction Type |
| 1-Phenylcyclopentene | Br₂ | Various | 1-(5-Bromocyclopent-1-en-1-yl)benzene | Allylic Bromination |
| 1-(5-Bromocyclopent-1-en-1-yl)benzene | Br₂ | - | 2R(S),5R(S)-1-(1,2,5-Tribromocyclopentyl)benzene | Electrophilic Addition |
Oxidative Transformations
The double bonds in this compound are susceptible to oxidative cleavage by strong oxidizing agents such as ozone (O₃) or potassium permanganate (B83412) (KMnO₄).
Ozonolysis: Ozonolysis of the cyclopentene double bond, followed by a reductive workup (e.g., with zinc and water or dimethyl sulfide), would be expected to cleave the double bond and yield a dicarbonyl compound. Specifically, this would result in the formation of a keto-aldehyde. Oxidative workup (e.g., with hydrogen peroxide) would further oxidize the aldehyde to a carboxylic acid.
Permanganate Oxidation: Treatment with cold, dilute potassium permanganate would likely result in syn-dihydroxylation of the cyclopentene double bond, yielding a diol. Under hot, acidic, or basic conditions, potassium permanganate would cause oxidative cleavage of the double bond, similar to ozonolysis with an oxidative workup, to produce a keto-acid.
Cycloaddition Reactions
The conjugated styryl system and the cyclopentene double bond of this compound can potentially participate in cycloaddition reactions.
Diels-Alder Reactions with Dienophiles
The styryl portion of the molecule, being a conjugated system, could theoretically act as a diene in a Diels-Alder reaction. However, styrenic systems are generally poor dienes in [4+2] cycloadditions due to the aromatic stabilization of the phenyl ring, which would be disrupted in the transition state. More commonly, the double bond of the cyclopentene ring, being an alkene, can act as a dienophile, especially if activated by electron-withdrawing groups or under specific reaction conditions. The phenyl group, being weakly electron-donating, might slightly activate the double bond for reactions with electron-deficient dienes.
1,3-Dipolar Cycloadditions
1,3-Dipolar cycloadditions are powerful methods for the construction of five-membered heterocyclic rings. chesci.comwikipedia.org In these reactions, a 1,3-dipole reacts with a dipolarophile (an alkene or alkyne) in a concerted [4π+2π] cycloaddition process. The conjugated system of this compound offers two potential sites for cycloaddition: the exocyclic vinyl double bond and the endocyclic double bond of the cyclopentenyl ring. The styrenyl double bond is generally more activated towards such reactions due to its conjugation with the phenyl ring.
A common class of 1,3-dipoles used in these reactions are nitrones. The reaction of a nitrone with the styrenyl portion of this compound is expected to yield isoxazolidine (B1194047) derivatives. uobaghdad.edu.iqresearchgate.net The regioselectivity of the addition would be governed by both steric and electronic factors, with the oxygen atom of the nitrone typically adding to the more substituted carbon of the double bond.
| Dipole | Dipolarophile Moiety | Catalyst/Conditions | Product Type | Ref. |
| C-Phenyl-N-methylnitrone | Styrene (B11656) | Toluene, reflux | 3-Methyl-2,5-diphenylisoxazolidine | uobaghdad.edu.iq |
| Nitrile Oxides | Styrene | Organic solvent | 3-Aryl-5-phenyl-4,5-dihydroisoxazole | wikipedia.org |
| Azomethine Ylides | Styrene | Metal catalyst or thermal | Substituted pyrrolidine | chesci.com |
This table presents illustrative examples of 1,3-dipolar cycloadditions with styrene as a model for the reactive moiety in this compound.
Transition Metal-Catalyzed Functionalizations
The double bonds in this compound are susceptible to a wide range of transition metal-catalyzed functionalization reactions. These reactions offer routes to introduce new functional groups and build molecular complexity in a highly selective manner.
Hydrofunctionalization involves the addition of an H-X molecule across a double or triple bond. For conjugated dienes, this can lead to various regio- and stereoisomers. nih.govacs.org Nickel and palladium catalysts are commonly employed for these transformations. nih.govnih.gov
Hydroarylation: The addition of an aromatic C-H bond across one of the double bonds can be achieved using palladium or nickel catalysts. The reaction with the styrenyl moiety is expected to be favored, leading to the formation of a diarylmethane derivative. nih.gov
Hydroamination and Hydroalkoxylation: The addition of N-H or O-H bonds can be catalyzed by various transition metals, including rhodium and copper. snnu.edu.cnnih.gov These reactions would provide access to allylic amines or ethers, which are valuable synthetic intermediates.
Hydrosilylation: The addition of a Si-H bond, typically catalyzed by cobalt or other late transition metals, would likely proceed with high regioselectivity to form allylic silanes. researchgate.net
| Reagent | Catalyst System | Product Type | Ref. |
| Arylboronic acid | Pd(OAc)₂ / ligand | Diaryl-substituted alkane | nih.gov |
| Secondary amine | Rh catalyst / ligand | Allylic amine | snnu.edu.cn |
| Phenylsilane | Co(acac)₂ / xantphos | (E)-Allylsilane | researchgate.net |
This table provides representative catalyst systems for the hydrofunctionalization of conjugated dienes and styrenes.
Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, are fundamental tools for C-C bond formation. wikipedia.orgyoutube.com
Heck Reaction: The reaction of this compound with an aryl or vinyl halide in the presence of a palladium catalyst would likely occur at the terminal carbon of the vinyl group, leading to a more substituted and conjugated system. wikipedia.orgorganic-chemistry.org The reaction generally exhibits a high preference for trans selectivity across the newly formed double bond. organic-chemistry.org
Suzuki Coupling: While the olefinic C-H bonds are not directly used in a standard Suzuki coupling, conversion of the olefin to a vinyl halide or triflate would enable subsequent cross-coupling with a boronic acid to introduce a new aryl or vinyl substituent. Alternatively, if an aryl halide is present on the phenyl ring of the molecule, it would be a primary site for Suzuki coupling.
| Reaction | Coupling Partner | Catalyst System | Product Feature | Ref. |
| Heck | Aryl iodide | Pd(OAc)₂, PPh₃, base | Extended π-system, trans-alkene | wikipedia.org |
| Suzuki (on vinyl halide) | Phenylboronic acid | Pd(PPh₃)₄, base | Phenyl-substituted diene | ucla.edu |
This table illustrates typical conditions for cross-coupling reactions on olefinic substrates.
The introduction of a carbonyl or carboxyl group can be achieved through transition metal-catalyzed reactions with carbon monoxide (CO) or carbon dioxide (CO₂), respectively.
Carbonylation: Palladium-catalyzed carbonylation of styrenes in the presence of an alcohol leads to the formation of esters. acs.org Depending on the reaction conditions, both saturated and α,β-unsaturated esters can be obtained. For a conjugated diene system, carbonylation can be more complex, but often results in the formation of unsaturated esters or lactones. researchgate.net
Carboxylation: The direct carboxylation of alkenes with CO₂ is a challenging transformation but can be achieved using specific catalyst systems, often involving transition metals like nickel or copper in the presence of a reducing agent. wikipedia.orgrsc.org This would formally insert a carboxylic acid group at one of the olefinic positions.
| Reagent | Catalyst System | Product Type | Ref. |
| CO, Methanol | PdCl₂, ligand | Methyl ester | acs.org |
| CO₂ | Ni(COD)₂, ligand, reducing agent | Carboxylic acid | rsc.org |
This table shows representative conditions for carbonylation and carboxylation of alkenes.
Radical Reactions
The addition of radicals to conjugated dienes can proceed via 1,2- or 1,4-addition pathways. pharmaguideline.comlumenlearning.com The initial radical attack is expected to occur at one of the terminal carbons of the diene system to generate a resonance-stabilized allylic radical. Subsequent trapping of this radical intermediate by a hydrogen donor or another radical species completes the addition.
In the case of this compound, radical addition is likely to occur at the terminal carbon of the vinyl group, forming a stable benzylic/allylic radical. The final product distribution between 1,2- and 1,4-adducts will depend on the nature of the attacking radical and the reaction conditions, such as temperature. libretexts.org For many radical additions to conjugated dienes, the 1,4-adduct is the thermodynamically favored product. lumenlearning.com
| Radical Source | Conditions | Predominant Adduct | Ref. |
| HBr / peroxides | AIBN, heat | 1,4-addition product | lumenlearning.com |
| Thiophenol | Light or air initiation | 1,5-ring opening addition (for vinylcyclopropanes) | researchgate.net |
| Alkyl radicals | Radical initiator | 1,2- and 1,4-addition products | nih.gov |
This table provides examples of radical addition reactions to conjugated dienes and related systems.
Radical Polymerization Initiation Studies
There is a significant gap in the scientific literature regarding the radical polymerization of this compound. No specific studies detailing the initiation processes, choice of initiators, or the kinetics of polymerization for this monomer could be identified. While the broader field of radical polymerization of vinyl and cyclic compounds is well-documented, this specific molecule has not been the subject of dedicated research in this area. Consequently, no data tables on initiators, reaction conditions, or polymer characteristics can be presented.
Theoretical and Computational Investigations of 2 Cyclopent 1 En 1 Yl Ethenyl Benzene and Its Derivatives
Electronic Structure and Bonding Analysis
The electronic structure of a conjugated system like [2-(Cyclopent-1-en-1-yl)ethenyl]benzene governs its optical and chemical properties. The molecule consists of two main π-systems—the phenyl ring and the cyclopentenyl-ethenyl group—connected by a single bond, allowing for extended conjugation across the ethenyl bridge. This extended π-system is the primary locus of electronic activity.
Frontier Molecular Orbital (FMO) theory is a powerful model for describing chemical reactivity and electronic transitions. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and topology of these orbitals are critical in determining how a molecule interacts with other reagents and absorbs light.
For conjugated molecules like stilbene (B7821643) and its derivatives, the HOMO and LUMO are typically π and π* orbitals, respectively, delocalized across the entire conjugated framework. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter. A smaller gap generally corresponds to a molecule that is more easily excitable, absorbing light at longer wavelengths.
Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate the energies and visualize the shapes of these orbitals. researchgate.net For the parent molecule, trans-stilbene, the HOMO is characterized by a bonding interaction across the central double bond and within the phenyl rings, with a node between the ethenyl carbons and the adjacent phenyl carbons. The LUMO, conversely, has an antibonding character across the central double bond and a bonding character between the ethenyl and phenyl carbons.
The primary electronic transition, S₀→S₁, which is responsible for the main UV absorption band, is dominated by the HOMO→LUMO excitation. nih.govresearchgate.net In this compound, the introduction of the cyclopentenyl ring constrains the geometry. This "stiffening" can enhance the planarity of the conjugated system, which typically leads to a smaller HOMO-LUMO gap compared to a non-planar conformer, resulting in a red-shift (a shift to longer wavelengths) in the absorption spectrum. nih.gov
Table 1: Representative Frontier Molecular Orbital Energies for Stilbene Analogs (Illustrative)
| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|---|
| trans-Stilbene | DFT/B3LYP/6-31G(d) | -5.85 | -1.50 | 4.35 |
| cis-Stilbene | DFT/B3LYP/6-31G(d) | -5.70 | -1.45 | 4.25 |
| Stiff-Stilbene (Model) | TD-PBE0 | -6.02 | -1.68 | 4.34 |
The HOMO energy is an indicator of the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. taylorandfrancis.com These parameters are crucial for predicting reactivity in processes like cycloadditions or reactions with electrophiles and nucleophiles.
The molecular electrostatic potential (ESP) map is a valuable computational tool for visualizing the charge distribution of a molecule. It illustrates regions of positive and negative electrostatic potential on the electron density surface, indicating areas that are electron-rich (nucleophilic) or electron-poor (electrophilic).
In nonpolar stilbenoids like trans-stilbene, the ESP is characterized by a region of negative potential (typically colored red) above and below the plane of the π-system, associated with the delocalized π-electrons of the phenyl rings and the ethenyl bridge. The hydrogen atoms on the periphery of the molecule exhibit a positive potential (typically colored blue).
Conformational Analysis and Energy Minima Studies
The flexibility of stilbenoid molecules arises from the rotation around the single bonds connecting the ethenyl bridge to the aromatic rings. The resulting conformers can have different energies and properties, and understanding the potential energy surface (PES) that governs their interconversion is crucial for predicting molecular behavior.
In trans-stilbene, the lowest energy conformation is planar, allowing for maximum π-conjugation. Rotation of a phenyl group out of the molecular plane disrupts this conjugation, leading to an increase in energy. The energy required to rotate one phenyl group by 90 degrees relative to the ethenyl plane is the rotational barrier. High-level theoretical studies have been performed to accurately determine these barriers. researchgate.net
Computational studies using methods like Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory have shown that for trans-stilbene, the barrier to single phenyl group rotation is relatively low. The transition state for this rotation occurs at a dihedral angle of 90°.
In this compound, the situation is more complex. The cyclopentenyl group inherently restricts the rotation around the C-C single bond connecting it to the ethenyl carbon. This "stiffening" effect means that large-amplitude rotations are sterically hindered. While the phenyl group can still rotate, its motion will be influenced by the fixed orientation of the other half of the molecule. The rotational barrier for the phenyl group is expected to be slightly different from that in stilbene due to the altered electronic and steric environment. The primary effect of the cyclopentenyl moiety is the significant reduction in the number of accessible low-energy conformations.
Table 2: Calculated Rotational Barriers for Phenyl Group Rotation in trans-Stilbene
| Computational Method | Basis Set | Barrier for Single Phenyl Rotation (kcal/mol) | Barrier for Concerted Phenyl Rotation (kcal/mol) |
|---|---|---|---|
| MP2 | cc-pVDZ | 1.9 | 3.2 |
| B3LYP | cc-pVDZ | 2.1 | 3.5 |
| CCSD(T) (extrapolated) | CBS | 1.5 | 2.5 |
The interconversion between different conformers proceeds along the potential energy surface. For trans-stilbene, the primary conformational freedom involves the dihedral angles of the two phenyl rings. The global minimum is the planar (or near-planar) structure, with local minima corresponding to various twisted conformations. The pathways between these minima involve surmounting the rotational barriers discussed previously.
For this compound, the conformational landscape is simplified. The cyclopentenyl side is largely locked in place, and the main degree of freedom is the rotation of the phenyl group. The interconversion pathway would primarily involve the oscillation or rotation of this phenyl ring around the C-C single bond, connecting the planar conformer to a perpendicularly twisted transition state. This constrained dynamic behavior is a defining feature of stiff-stilbenes and has significant implications for their application in molecular devices and materials, where well-defined geometries are often required. nih.gov
Reaction Pathway Elucidation through Computational Modeling
Computational modeling is exceptionally powerful for elucidating the complex mechanisms of chemical reactions, particularly photochemical reactions that occur on ultrafast timescales and involve excited electronic states. For stilbenoids, the two most important photoreactions are trans-cis (or E/Z) isomerization and photocyclization.
The photoisomerization of stilbene is a model system in photochemistry. acs.org Upon absorption of UV light, the molecule is promoted to the first excited state (S₁). On the S₁ potential energy surface, the molecule twists around the central C=C bond towards a perpendicular geometry. This twisted conformation is close to a conical intersection, a point where the S₁ and ground state (S₀) potential energy surfaces touch, allowing for efficient, non-radiative decay back to the ground state. acs.org From this point, the molecule can relax to either the trans or cis isomer.
In the case of this compound, this photoisomerization pathway is still viable. However, the steric bulk and rigidity of the cyclopentenyl group can influence the dynamics on the excited-state surface and the branching ratio between the resulting isomers. Computational studies on other stiff-stilbenes have shown that such constraints can lead to smaller energy barriers for isomerization in the excited state, consistent with shorter excited-state lifetimes. nih.gov
A competing reaction pathway for cis-stilbenoids is 6π-electrocyclization, often followed by oxidation, in a process known as the Mallory reaction. wikipedia.org Upon photoexcitation, the cis-isomer can undergo a conrotatory ring-closing reaction to form an unstable intermediate, 4a,4b-dihydrophenanthrene (B14708593) (DHP). wikipedia.orgmdpi.com In the presence of an oxidizing agent (like oxygen or iodine), DHP is aromatized to form a phenanthrene (B1679779) derivative. mdpi.com
Transition State Localization and Intrinsic Reaction Coordinate (IRC) Calculations
Understanding the mechanism of a chemical reaction, such as the photoisomerization or photocyclization of stilbene-like molecules, requires the precise identification of transition states (TS). researcher.lifeacs.org A transition state is a first-order saddle point on the potential energy surface (PES), representing the highest energy barrier along the reaction pathway. e3s-conferences.org Computational methods, particularly those based on Density Functional Theory (DFT), are employed to locate these fleeting structures. researchgate.net Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method, available in software packages such as Gaussian, can efficiently locate a TS structure by providing the initial reactant and final product structures (QST2 method) or an initial guess of the TS geometry (QST3 method).
Once a transition state is located, its identity must be confirmed. This is done through a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the twisting of the ethenyl double bond during isomerization).
To confirm that the located TS connects the intended reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is performed. uni-muenchen.deresearchgate.net The IRC is the minimum energy reaction pathway, in mass-weighted Cartesian coordinates, that connects the transition state to the reactant and product minima on the potential energy surface. uni-muenchen.de By following this path downhill from the TS in both forward and reverse directions, chemists can verify the entire reaction pathway, ensuring the correct mechanism is being studied. uni-muenchen.deresearchgate.net This is crucial for analyzing complex reactions like the electrocyclization of stilbene analogues to dihydrophenanthrene-type structures. researcher.life
Activation Energy and Reaction Energy Profile Determination
The activation energy (Ea) is a critical kinetic parameter that determines the rate of a chemical reaction. Computationally, it is determined by calculating the energy difference between the transition state and the ground state of the reactant(s). e3s-conferences.org A full reaction energy profile provides a more complete picture, mapping the energy changes of the system as it progresses from reactants to products, passing through any transition states and intermediates.
For a reaction involving this compound, the process would be as follows:
Geometry Optimization : The geometries of all relevant species (reactants, intermediates, transition states, and products) are optimized to find their lowest energy structures. High-level DFT functionals (e.g., B3LYP, M06-2X) with appropriate basis sets (e.g., 6-31G(d,p), cc-pVTZ) are commonly used. researchgate.netrsc.org
Frequency Calculations : Vibrational frequency calculations are performed for each optimized structure. This confirms that reactants and products are true minima (no imaginary frequencies) and that transition states are first-order saddle points (one imaginary frequency). These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections.
Energy Calculation : Single-point energy calculations, often with a larger, more accurate basis set, are performed on the optimized geometries to obtain highly accurate electronic energies.
Profile Construction : The reaction energy profile is constructed by plotting the relative energies (including ZPVE and thermal corrections to Gibbs free energy) of each species along the reaction coordinate. The activation energy is the peak of this profile relative to the starting material.
Below is a hypothetical data table illustrating the kind of results obtained from such a calculation for a generic isomerization reaction of a stilbene analogue.
| Species | Electronic Energy (Hartree) | ZPVE Correction (Hartree) | Relative Gibbs Free Energy (kcal/mol) |
|---|---|---|---|
| Reactant (E-isomer) | -502.12345 | 0.21567 | 0.00 |
| Transition State (TS) | -502.07890 | 0.21345 | 26.85 |
| Product (Z-isomer) | -502.11987 | 0.21550 | 2.15 |
Spectroscopic Property Predictions (Theoretical Basis Only)
Computational quantum chemistry is an indispensable tool for predicting and interpreting various types of molecular spectra. By solving approximations of the Schrödinger equation, these methods can calculate the electronic and vibrational energy levels of a molecule, which directly correspond to spectroscopic transitions. This predictive power allows for the validation of experimental results and the structural assignment of new compounds.
Vibrational Frequency Calculations for IR/Raman Spectra
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and determining molecular structure by probing a molecule's vibrational modes. youtube.com DFT calculations can accurately predict these vibrational spectra. researchgate.net The process begins with a geometry optimization to find the molecule's equilibrium structure, followed by a frequency calculation. nih.gov
This calculation solves for the second derivatives of the energy with respect to atomic displacements, yielding a set of normal modes and their corresponding vibrational frequencies. nih.gov
IR Intensities : Calculated based on the change in the molecular dipole moment during a specific vibration. A mode is IR-active if it causes a change in the dipole moment.
Raman Activities : Calculated based on the change in the molecular polarizability during a vibration. A mode is Raman-active if it leads to a change in polarizability. aps.org
The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. To improve agreement with experimental data, a scaling factor is typically applied. researchgate.net The predicted spectra can then be plotted for direct comparison with experimental data, aiding in the assignment of observed peaks. researchgate.net
NMR Chemical Shift Prediction Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts, providing crucial support for structural assignments. researchgate.net The most widely used and reliable method is the Gauge-Including Atomic Orbital (GIAO) method, typically employed with DFT. researchgate.net
The GIAO method calculates the isotropic magnetic shielding tensors (σ) for each nucleus in the molecule. rsc.org To convert these absolute shielding values into the familiar chemical shifts (δ), the calculated shielding of a reference compound, typically tetramethylsilane (B1202638) (TMS), is subtracted:
δ_sample = σ_TMS - σ_sample
For improved accuracy, especially with ¹³C shifts, linear regression analysis is often performed by plotting calculated shifts against experimental data for a set of related compounds. researchgate.net This generates a scaling equation (δ_pred = a + b * δ_calc) that can be used to predict chemical shifts for new molecules like this compound with high accuracy. researchgate.net Studies on stilbene analogues have shown that the B3LYP functional with a 6-311+G(2d,p) basis set can yield excellent correlations (R² > 0.99) with experimental ¹³C NMR data. researchgate.net
The following table shows hypothetical predicted ¹³C NMR chemical shifts for the ethenyl and phenyl carbons of this compound, based on typical GIAO-DFT results for similar conjugated systems.
| Carbon Atom | Calculated Shielding (σ, ppm) | Predicted Shift (δ, ppm) |
|---|---|---|
| Phenyl C1 (ipso) | 52.8 | 136.5 |
| Phenyl C2/C6 | 60.1 | 129.2 |
| Phenyl C3/C5 | 61.5 | 127.8 |
| Phenyl C4 | 63.2 | 126.1 |
| Ethenyl Cα | 68.9 | 120.4 |
| Ethenyl Cβ | 58.7 | 130.6 |
UV-Vis Absorption and Emission Property Simulations
UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its conjugated π-system. Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art method for simulating UV-Vis absorption and emission (fluorescence) spectra. chemrxiv.orgresearchgate.netmdpi.com
The process involves:
Ground-State Optimization : A standard DFT calculation is run to find the optimized geometry of the molecule in its electronic ground state (S₀).
Absorption Spectrum : A TD-DFT calculation is then performed on the S₀ geometry. This computes the vertical excitation energies to various excited states (S₁, S₂, etc.) and their corresponding oscillator strengths, which relate to the intensity of the absorption peaks. scilit.com The resulting data can be used to generate a theoretical absorption spectrum. mdpi.com
Emission Spectrum : To simulate fluorescence, the geometry of the first excited state (S₁) is optimized using TD-DFT. A subsequent TD-DFT calculation on the optimized S₁ geometry determines the energy of the transition back to the ground state, corresponding to the emission maximum. chemrxiv.orgchemrxiv.org
For conjugated molecules like stilbenes and their analogues, the choice of DFT functional is critical. Long-range corrected functionals like CAM-B3LYP often provide more accurate results for charge-transfer and extended π-systems compared to standard hybrid functionals like B3LYP. rsc.orgchemrxiv.org These simulations can predict the maximum absorption wavelength (λ_max) and help understand how structural modifications affect the electronic properties of the molecule. chemrxiv.orgchemrxiv.org
Advanced Quantum Chemical Methods Applied to this compound
While DFT is a versatile workhorse for many chemical problems, more advanced and computationally intensive methods are sometimes required, particularly for describing complex electronic phenomena like excited states in open-shell systems or situations with strong electron correlation. researchgate.nettaylor.edu
Wave Function Theory (WFT) : Methods like Møller-Plesset perturbation theory (MP2, MP4) and Coupled Cluster (CC) theory (CCSD, CCSD(T)) offer a systematic way to improve upon the Hartree-Fock approximation. taylor.edu Coupled Cluster methods, in particular, are considered the "gold standard" for calculating accurate energies of small to medium-sized molecules. However, their high computational cost limits their application to larger systems.
Multiconfigurational Methods : For processes involving the breaking of chemical bonds, conical intersections, or describing certain excited states, the single-reference approach of DFT or standard WFT can fail. In these cases, multiconfigurational methods like the Complete Active Space Self-Consistent Field (CASSCF) or its second-order perturbation theory correction (CASPT2) are necessary. acs.org These methods are essential for accurately modeling the photoisomerization dynamics of stilbene-like molecules, where multiple electronic states are close in energy. acs.org
Generalized Valence Bond (GVB) : The GVB method provides a more intuitive, orbital-based picture of chemical bonding. libretexts.org It describes bonds using two orbitals, one on each atom, allowing for a more flexible and accurate description of the electron pair, which is particularly useful for describing bond-breaking and forming processes. libretexts.org
The application of these advanced methods to this compound could provide a deeper understanding of its photochemical behavior and electronic structure, offering insights that are inaccessible with more routine computational approaches. ionq.com
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. For a molecule like this compound, DFT calculations can elucidate its geometry, electronic properties, and spectroscopic features.
A pertinent example can be found in the computational analysis of 2-[2-(2-phenylethenyl)cyclopent-3-en-1-yl]-1,3-benzothiazoles, which share a core structural motif with the target compound. nih.gov In that study, calculations were performed using the B3LYP functional with a 6-31G+(d,p) basis set to optimize the molecular geometry and predict spectroscopic data. nih.gov Such an approach for this compound would likely involve optimizing the dihedral angles of the phenyl and cyclopentenyl rings with respect to the ethenyl bridge to find the most stable conformation.
Key parameters that would be investigated include:
Optimized Geometry: Bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO gap provides an indication of the molecule's chemical reactivity and kinetic stability.
Spectroscopic Data: DFT can predict vibrational frequencies (IR spectra) and chemical shifts (NMR spectra). Comparing these calculated values with experimental data is a standard method for structural validation. nih.gov
Molecular Electrostatic Potential (MEP): MEP maps reveal the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites. For this compound, the MEP map would likely show negative potential (red/yellow) around the electron-rich phenyl and cyclopentenyl π-systems, indicating regions susceptible to electrophilic attack. nih.gov
The following table outlines typical data that would be generated from a DFT study on a derivative, based on the findings for 2-{(1S,2S)-2-[(E)-2-(4-methylphenyl)ethenyl]cyclopent-3-en-1-yl}-1,3-benzothiazole. nih.gov
| Property | Calculated Value (B3LYP/6-31G+(d,p)) | Experimental Value |
| Selected IR Frequencies (cm⁻¹) | ||
| C-H Aromatic Stretching | 3059 | 3057 |
| C-H Aliphatic Stretching | 2924 | 2921 |
| C=C Stretching | 1636 | 1645 |
| Selected ¹H NMR Chemical Shifts (ppm) | ||
| Vinyl Protons | 6.25 - 6.90 | 6.20 - 6.85 |
| Phenyl Protons | 7.20 - 7.80 | 7.15 - 7.75 |
| Cyclopentenyl Protons | 5.80 - 6.10 | 5.75 - 6.05 |
Note: The data presented is for a structurally similar benzothiazole (B30560) derivative and serves as an illustrative example of the type of results expected from a DFT calculation. nih.gov
Ab Initio and Post-Hartree-Fock Methods
Ab initio and post-Hartree-Fock methods are another class of quantum chemistry calculations that solve the electronic Schrödinger equation without empirical parameters. These methods are generally more computationally expensive than DFT but can offer higher accuracy for certain properties, particularly for excited states and systems where electron correlation is critical.
For a stilbene-like molecule such as this compound, these methods would be invaluable for studying its photochemistry, such as the cis-trans isomerization around the ethenyl double bond. The photoisomerization of stilbene itself is a classic topic of theoretical study, often involving the calculation of potential energy surfaces for the ground and excited states.
Methods that could be applied include:
Møller-Plesset Perturbation Theory (MP2): This is one of the simplest post-Hartree-Fock methods to include electron correlation. It would be suitable for refining the ground-state geometry and calculating interaction energies.
Configuration Interaction (CI) and Coupled Cluster (CC) theories: These more advanced methods provide highly accurate descriptions of electron correlation and are essential for studying excited states and locating conical intersections, which are critical points on the potential energy surface that govern radiationless decay pathways during photochemical reactions.
Complete Active Space Self-Consistent Field (CASSCF) and Complete Active Space Second-order Perturbation Theory (CASPT2): These are multireference methods, necessary for correctly describing the electronic structure in situations where multiple electronic configurations are close in energy, such as during bond breaking/formation or in electronically excited states. For this compound, CASSCF/CASPT2 would be the method of choice for mapping the photoisomerization pathway.
A computational study using these methods would aim to construct a potential energy surface along the torsional coordinate of the central double bond. The table below conceptualizes the kind of data such a study might produce for the energy barriers of isomerization.
| Method | State | Torsional Angle (degrees) | Relative Energy (kcal/mol) |
| CASPT2 | Ground State (S₀) | 0 (trans) | 0.0 |
| CASPT2 | Ground State (S₀) | 180 (cis) | ~3-5 |
| CASPT2 | Ground State (S₀) | 90 (perpendicular) | ~60-65 |
| CASPT2 | First Excited State (S₁) | 0 (trans) | ~110-120 |
| CASPT2 | First Excited State (S₁) | 90 (perpendicular) | ~70-75 (Conical Intersection) |
Note: This table is hypothetical and based on typical values for stilbene. The actual values for this compound would be influenced by the cyclopentenyl group.
Polymerization Chemistry of 2 Cyclopent 1 En 1 Yl Ethenyl Benzene
Catalytic Polymerization Approaches
Ziegler-Natta and Metallocene Catalysis
Ziegler-Natta and metallocene catalysts are cornerstone technologies for the polymerization of α-olefins. wikipedia.orglibretexts.orglibretexts.org These catalysts, typically based on titanium, zirconium, or hafnium, are activated by organoaluminum compounds. wikipedia.orgyoutube.com
For [2-(Cyclopent-1-en-1-yl)ethenyl]benzene, these catalysts would likely target the exocyclic vinyl group, analogous to the polymerization of styrene (B11656). The bulky cyclopentenyl substituent would significantly influence the catalytic activity and the stereochemistry of the resulting polymer.
Expected Research Findings and Data:
A systematic study would involve screening various Ziegler-Natta and metallocene catalyst systems. Key parameters to investigate would include:
Catalyst Type: Comparing traditional heterogeneous Ziegler-Natta catalysts (e.g., TiCl₄/MgCl₂/AlEt₃) with homogeneous metallocene catalysts (e.g., Cp₂ZrCl₂/MAO). wikipedia.orgmdpi.com
Reaction Conditions: Varying temperature, pressure, and monomer concentration to optimize polymerization activity and polymer properties.
Polymer Characterization: Analyzing the resulting polymer's molecular weight, molecular weight distribution (polydispersity index, PDI), and tacticity (isotactic, syndiotactic, or atactic) using techniques like Gel Permeation Chromatography (GPC) and ¹³C NMR spectroscopy.
A hypothetical data table summarizing such findings might look like this:
Table 1: Hypothetical Polymerization of this compound with Ziegler-Natta and Metallocene Catalysts
| Catalyst System | Temperature (°C) | Activity (kg polymer/mol catalyst·h) | Mₙ ( g/mol ) | PDI | Tacticity |
|---|---|---|---|---|---|
| TiCl₄/MgCl₂/AlEt₃ | 70 | Data not available | Data not available | Data not available | Data not available |
| Cp₂ZrCl₂/MAO | 50 | Data not available | Data not available | Data not available | Data not available |
No experimental data for this compound is currently available in published literature.
Ring-Opening Metathesis Polymerization (ROMP)
Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for polymerizing cyclic olefins, driven by the relief of ring strain. mdpi.com Catalysts for ROMP are typically based on ruthenium (e.g., Grubbs' catalysts) or molybdenum. mdpi.comnih.gov
In the case of this compound, ROMP would selectively polymerize the cyclopentene (B43876) ring, leaving the vinylbenzene moiety as a pendant group on the polymer backbone. The cyclopentene ring possesses moderate ring strain, making it a viable candidate for ROMP. researchgate.net
Expected Research Findings and Data:
An investigation into the ROMP of this monomer would focus on:
Catalyst Selection: Testing different generations of Grubbs' catalysts to determine their activity and tolerance to the styrenic group.
Polymer Microstructure: Characterizing the resulting polymer for its cis/trans content and the arrangement of the pendant groups using NMR spectroscopy.
Living Polymerization: Exploring the potential for controlled/"living" polymerization to synthesize block copolymers with well-defined architectures.
A hypothetical data table for ROMP studies could be presented as follows:
Table 2: Hypothetical ROMP of this compound
| Catalyst | Monomer/Catalyst Ratio | Conversion (%) | Mₙ ( g/mol ) | PDI |
|---|---|---|---|---|
| Grubbs' 1st Gen. | 200:1 | Data not available | Data not available | Data not available |
| Grubbs' 2nd Gen. | 200:1 | Data not available | Data not available | Data not available |
No experimental data for the ROMP of this compound is currently available in published literature.
Computational Modeling of this compound Polymerization
Computational modeling serves as a powerful tool to predict and understand polymerization behavior at a molecular level.
Monomer Reactivity Ratios Prediction
In copolymerization, monomer reactivity ratios (r₁ and r₂) describe the relative tendency of a growing polymer chain to add a monomer of its own kind versus the other monomer. mdpi.comnih.gov These ratios are critical for predicting copolymer composition and microstructure. nist.govkpi.uaresearchgate.net
For the copolymerization of this compound (M₁) with a comonomer like styrene or ethylene (B1197577) (M₂), computational methods such as Density Functional Theory (DFT) could be used to model the transition states of the propagation steps. By calculating the activation energies for the different addition pathways (k₁₁, k₁₂, k₂₁, k₂₂), the reactivity ratios could be predicted.
Table 3: Hypothetical Predicted Reactivity Ratios for Copolymerization
| Comonomer (M₂) | r₁ (Predicted) | r₂ (Predicted) | Copolymer Type Tendency |
|---|---|---|---|
| Styrene | Data not available | Data not available | Data not available |
No computational studies predicting the reactivity ratios for this compound have been published.
Polymer Chain Growth Simulation
For this compound, an MD simulation would involve:
Force Field Development: Parameterizing a force field to accurately describe the interactions of the monomer and the growing polymer chain with the catalyst and solvent.
Simulation Setup: Creating a simulation box containing the monomer, catalyst, and solvent molecules.
Reaction Algorithm: Implementing an algorithm to mimic the bond-forming events of the polymerization reaction. nih.gov
Analysis: Analyzing the trajectories to understand polymer properties like the radius of gyration, end-to-end distance, and local chain dynamics as a function of chain length.
These simulations could help predict how the rigid and bulky cyclopentenyl-phenyl group affects the flexibility and solution properties of the resulting polymer. However, no such simulation data is currently available for this specific monomer.
Catalytic Applications and Ligand Design Involving 2 Cyclopent 1 En 1 Yl Ethenyl Benzene Scaffolds
[2-(Cyclopent-1-en-1-yl)ethenyl]benzene as a Substrate in Catalytic Reactions
The dual unsaturated nature of this compound offers two distinct sites for catalytic functionalization: the exocyclic ethenyl double bond and the endocyclic cyclopentene (B43876) double bond. The electronic and steric differences between these two moieties allow for the potential for regioselective and enantioselective transformations.
Asymmetric Hydrogenation of the Ethenyl Moiety
The asymmetric hydrogenation of prochiral olefins is a cornerstone of enantioselective catalysis, enabling the synthesis of chiral molecules with high optical purity. The ethenyl group in this compound is a suitable candidate for such a transformation. While specific studies on this substrate are not prevalent in the literature, analogies can be drawn from the well-established asymmetric hydrogenation of other styrene (B11656) derivatives.
Catalysts for this transformation would typically involve transition metals such as rhodium, ruthenium, or iridium, complexed with chiral phosphine (B1218219) ligands. The choice of ligand is crucial for achieving high enantioselectivity.
Table 1: Representative Chiral Phosphine Ligands for Asymmetric Hydrogenation of Styrenic Substrates
| Ligand Acronym | Full Name | Metal Commonly Used |
| BINAP | 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | Ru, Rh |
| DuPhos | 1,2-Bis(2,5-dialkylphospholano)benzene | Rh |
| Josiphos | 1-[2-(Diphenylphosphino)ferrocenyl]ethyldialkylphosphine | Rh, Ir |
The hydrogenation of this compound would be expected to proceed under mild hydrogen pressure and temperature in the presence of a suitable chiral catalyst, yielding the corresponding chiral saturated ethylbenzene (B125841) derivative. The cyclopentene ring would likely remain unreacted under these conditions due to its generally lower reactivity towards hydrogenation compared to the styrenic double bond.
Enantioselective Functionalizations of the Cyclopentene Ring
The cyclopentene ring in the title compound offers a platform for a variety of enantioselective functionalizations, a significant area of research in organic synthesis. These reactions could potentially lead to the formation of multiple stereocenters. While direct research on this compound is limited, the reactivity of similar cyclopentene systems provides a guide to its potential transformations.
Examples of potential enantioselective reactions include:
Epoxidation: Asymmetric epoxidation, for instance using a Sharpless epoxidation protocol or a Jacobsen-Katsuki catalyst, could convert the cyclopentene double bond into a chiral epoxide.
Dihydroxylation: Asymmetric dihydroxylation, famously achieved with osmium tetroxide and chiral ligands (e.g., AD-mix), could produce a chiral diol.
Cyclopropanation: The reaction with a carbene or carbenoid in the presence of a chiral catalyst could yield a bicyclic cyclopropane (B1198618) derivative.
The success of these reactions would depend on the ability of the catalyst to differentiate between the two enantiotopic faces of the cyclopentene ring, a challenge that is influenced by the steric and electronic properties of the styryl substituent.
Design and Synthesis of this compound-Derived Ligands
The rigid and modifiable structure of this compound makes it a potential scaffold for the development of novel chiral ligands for asymmetric catalysis. Functionalization of either the phenyl ring or the cyclopentene moiety could introduce coordinating atoms such as phosphorus, nitrogen, or oxygen.
Phosphine Ligands
Phosphine ligands are ubiquitous in transition metal catalysis due to their strong σ-donating and tunable π-accepting properties. nih.gov A common strategy for synthesizing new phosphine ligands involves the introduction of phosphino (B1201336) groups onto a chiral backbone. nih.gov
A hypothetical synthesis of a phosphine ligand from this compound could involve ortho-lithiation of the benzene (B151609) ring followed by quenching with a chlorophosphine, such as chlorodiphenylphosphine. To induce chirality, a chiral auxiliary could be employed during the synthesis, or a chiral phosphine could be used.
Table 2: Potential Synthetic Routes to Phosphine Ligands from this compound
| Starting Material | Reagents | Potential Ligand Type |
| This compound | 1. n-BuLi, TMEDA2. ClPPh2 | Monophosphine |
| Bromo-[2-(Cyclopent-1-en-1-yl)ethenyl]benzene | 1. Mg or n-BuLi2. PCl3, then Grignard | Chiral P-stereogenic phosphine |
N-Heterocyclic Carbene (NHC) Precursors
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands, often considered as phosphine mimics with stronger σ-donating character. scripps.edu The synthesis of NHC precursors typically involves the formation of an imidazolium (B1220033) or related azolium salt, which can be deprotonated to generate the free carbene. nih.gov
To derive an NHC precursor from this compound, the benzene ring could be functionalized with groups that can be elaborated into an N-heterocycle. For instance, an amino group could be introduced, which could then be used to construct an imidazole (B134444) ring.
Chiral Ligand Scaffolds for Asymmetric Catalysis
The inherent structure of this compound, once appropriately functionalized, could serve as a chiral scaffold to enforce a specific geometry around a metal center. The combination of the planar phenyl ring and the non-planar cyclopentene ring could create a well-defined chiral pocket.
For example, functionalization of both the phenyl ring and the cyclopentene ring with coordinating groups could lead to the formation of a bidentate or pincer-type ligand. If the functionalization of the cyclopentene ring is performed enantioselectively, the resulting ligand would be chiral and could be applied in asymmetric catalysis. The development of such ligands is a creative process that relies on established synthetic methodologies and a deep understanding of catalyst-substrate interactions. nih.gov
Advanced Synthetic Transformations for Derivatization of 2 Cyclopent 1 En 1 Yl Ethenyl Benzene
Selective Functionalization of the Cyclopentene (B43876) Ring
The cyclopentene moiety presents two primary sites for chemical modification: the allylic positions and the vinylic carbons of the double bond. Strategic manipulation of these sites can introduce new functionalities and stereocenters.
Allylic and Vinylic Functionalizations
Allylic functionalization of the cyclopentene ring can be achieved through various methods, including allylic oxidation and cross-coupling reactions. These reactions introduce functional groups at the carbon atoms adjacent to the double bond, preserving the core olefin structure for further modifications.
Vinylic functionalization, on the other hand, directly modifies the carbons of the double bond. Palladium-catalyzed cross-coupling reactions, for instance, can be employed to introduce new carbon-carbon or carbon-heteroatom bonds at these positions, although this can be more challenging than allylic functionalization.
| Transformation | Reagents and Conditions | Expected Product |
| Allylic Oxidation | SeO₂, t-BuOOH | Allylic alcohol |
| Vinylic Cross-Coupling | Aryl halide, Pd catalyst, base | Aryl-substituted cyclopentene |
Stereoselective Epoxidation and Dihydroxylation of the Cyclopentene Double Bond
The double bond within the cyclopentene ring is susceptible to stereoselective epoxidation and dihydroxylation, yielding chiral products with defined stereochemistry. The Sharpless asymmetric dihydroxylation, a powerful method for the enantioselective synthesis of vicinal diols from alkenes, is particularly relevant here. wikipedia.orgmdpi.comencyclopedia.pub This reaction utilizes osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to deliver diols with high enantioselectivity. wikipedia.org The choice of ligand, either (DHQD)₂PHAL or (DHQ)₂PHAL, dictates the facial selectivity of the hydroxylation. organic-chemistry.org
Similarly, stereoselective epoxidation can be achieved using various reagents, including meta-chloroperoxybenzoic acid (m-CPBA) for syn-epoxidation or through catalytic asymmetric methods to yield enantiomerically enriched epoxides. These epoxides are versatile intermediates that can be opened by various nucleophiles to introduce a wide range of functional groups in a stereocontrolled manner.
| Reaction | Catalyst/Reagent | Key Features |
| Asymmetric Dihydroxylation | OsO₄, NMO, Chiral Ligand (e.g., (DHQD)₂PHAL) | High enantioselectivity, predictable stereochemistry |
| Stereoselective Epoxidation | m-CPBA | Syn-addition to the double bond |
Regioselective Aromatic Substitutions on the Benzene (B151609) Ring
The benzene ring of [2-(Cyclopent-1-en-1-yl)ethenyl]benzene can be functionalized through various regioselective aromatic substitution reactions, allowing for the introduction of substituents at specific positions.
Electrophilic Aromatic Substitution Strategies
The ethenyl-cyclopentene substituent on the benzene ring acts as an activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. libretexts.orgyoutube.com This directing effect is due to the ability of the styrenyl system to stabilize the arenium ion intermediate through resonance. libretexts.org Consequently, electrophiles will preferentially add to the positions ortho and para to the substituent.
Friedel-Crafts reactions, a cornerstone of electrophilic aromatic substitution, can be employed to introduce alkyl or acyl groups onto the benzene ring. nih.govwikipedia.orgbyjus.com The choice of Lewis acid catalyst and reaction conditions can influence the regioselectivity and minimize potential side reactions. mt.comsigmaaldrich.com
| Reaction | Electrophile | Expected Major Products |
| Nitration | HNO₃, H₂SO₄ | Ortho- and para-nitro derivatives |
| Bromination | Br₂, FeBr₃ | Ortho- and para-bromo derivatives |
| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Ortho- and para-acyl derivatives |
Directed Ortho Metalation (DoM) Approaches
Directed ortho metalation (DoM) provides an alternative and highly regioselective strategy for the functionalization of the benzene ring. wikipedia.orguwindsor.caorganic-chemistry.org This method involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. wikipedia.org This intermediate can then be trapped by a variety of electrophiles to introduce a wide range of substituents exclusively at the ortho position.
For this compound, a suitable directing group would need to be installed on the benzene ring in a prior step. For instance, the introduction of a methoxy (B1213986) or an amide group would facilitate subsequent ortho-lithiation and functionalization.
| Directing Group | Reagents | Functionalization |
| -OMe | 1. n-BuLi, 2. Electrophile (E⁺) | Ortho-E-substituted methoxy derivative |
| -CONR₂ | 1. s-BuLi, TMEDA, 2. Electrophile (E⁺) | Ortho-E-substituted amide derivative |
Modification of the Ethenyl Linker
The Heck reaction, a palladium-catalyzed cross-coupling of an alkene with an aryl halide, can be utilized to further substitute the ethenyl linker. nih.govrsc.orgwikipedia.org This reaction offers a versatile method for creating new carbon-carbon bonds. nih.gov
Olefin metathesis is another powerful tool for modifying the ethenyl linker. nih.gov Cross-metathesis with another olefin, in the presence of a suitable ruthenium or molybdenum catalyst, can lead to the formation of new stilbene-like compounds with different substituents on the ethenyl bridge. nih.gov This reaction can be particularly useful for the synthesis of derivatives with altered conjugation and potentially different photophysical properties.
Chain Extension and Oligomerization via the Ethenyl Group
The ethenyl (styrenyl) moiety of this compound is a prime site for chain extension and oligomerization reactions. Methodologies such as metathesis polymerization can be theoretically applied to achieve this.
Ring-opening metathesis polymerization (ROMP) is a powerful technique for the polymerization of cyclic olefins. While direct ROMP of the cyclopentene ring in this compound would be challenging due to its relatively low ring strain, the ethenyl group can participate in cross-metathesis reactions. Ruthenium-based catalysts are well-known for their efficacy in olefin metathesis. For instance, the self-cross-metathesis of allylbenzene, a related styrenyl compound, has been successfully demonstrated. This suggests the potential for this compound to undergo similar reactions, leading to dimers and oligomers.
Furthermore, acyclic diene metathesis (ADMET) polymerization could be a viable strategy if a diene functionalized version of the parent molecule is synthesized. This would lead to polymers with the [2-(Cyclopent-1-en-1-yl)phenyl] moiety as a repeating unit. The properties of the resulting polymers would be highly dependent on the nature of the catalyst and the reaction conditions employed.
| Reaction Type | Catalyst (Analogous Systems) | Potential Product |
| Self-Cross-Metathesis | Ruthenium-based catalysts | Dimer/Oligomer of this compound |
| ADMET Polymerization | Ruthenium or Molybdenum catalysts | Polymer with repeating [2-(Cyclopent-1-en-1-yl)phenyl] units |
This table is based on theoretical applications of metathesis reactions to the target compound, drawing parallels from similar substrates.
Stereoselective Isomerization Studies
The double bonds within this compound present opportunities for stereoselective isomerization, which can lead to the formation of different geometric isomers with distinct properties. Both the exocyclic ethenyl double bond and the endocyclic cyclopentene double bond are potential targets for such transformations.
Acid-catalyzed isomerization is a common method for the interconversion of alkene isomers. For styrenyl compounds, trace amounts of mild acids have been shown to catalyze Z to E isomerization. rsc.org This suggests that the ethenyl double bond in this compound could be isomerized under acidic conditions to selectively favor either the (E) or (Z)-isomer, depending on their relative thermodynamic stabilities.
Transition metal catalysts are also known to facilitate the isomerization of olefins. For instance, the isomerization of limonene, a cyclic terpene, has been studied using various catalysts to yield different isomers. mdpi.com This indicates that the double bond within the cyclopentene ring could potentially be shifted to a different position under catalytic conditions, leading to constitutional isomers of the parent compound.
| Isomerization Target | Method (Analogous Systems) | Potential Outcome |
| Ethenyl double bond | Acid-catalysis | Stereoselective formation of (E) or (Z)-isomer |
| Cyclopentene double bond | Transition metal catalysis | Positional isomerization of the double bond |
This table outlines potential isomerization strategies based on studies of related styrenyl and cyclic olefin compounds.
Synthesis of Polycyclic Systems Incorporating this compound Core
The structural backbone of this compound can serve as a foundational element for the construction of more complex polycyclic systems. Intramolecular cyclization and cascade reactions are powerful strategies to achieve this molecular complexity.
Intramolecular Cyclization Reactions
Intramolecular cyclization reactions offer a direct route to polycyclic structures by forming new rings within a single molecule. A prominent example of such a transformation is the intramolecular Diels-Alder (IMDA) reaction. For this to be applicable to the this compound system, the molecule would first need to be functionalized to contain both a diene and a dienophile. For example, modification of the cyclopentene ring to introduce a diene moiety, with the ethenylbenzene group acting as the dienophile, could set the stage for an IMDA reaction upon heating or in the presence of a Lewis acid catalyst. Such a reaction would lead to the formation of a rigid, fused polycyclic framework. masterorganicchemistry.comnih.govyoutube.comrsc.org
Another potential intramolecular cyclization pathway could involve electrophilic attack on the electron-rich benzene ring or the double bonds, followed by cyclization. For instance, Friedel-Crafts type reactions could be envisioned where a tethered electrophilic group reacts with the benzene ring to form a new carbocyclic ring.
Cascade Reactions
Cascade reactions, also known as tandem or domino reactions, involve a series of consecutive transformations where the product of one step becomes the substrate for the next, all occurring in a single pot. These reactions are highly efficient in building molecular complexity from simple starting materials.
A hypothetical cascade reaction involving this compound could be initiated by an electrophilic attack on one of the double bonds. The resulting carbocationic intermediate could then undergo a series of cyclizations and rearrangements to generate a complex polycyclic product. The biosynthesis of cyclic terpenoids often proceeds through such electrophilic cascade reactions. nih.gov
For example, a protonation or Lewis acid-initiated reaction could lead to a carbocation that triggers a polyene cyclization cascade, involving both the ethenyl and cyclopentenyl moieties, as well as the aromatic ring. The final structure of the polycyclic product would be determined by the specific reaction conditions and the substitution pattern of the starting material. Such strategies have been employed in the synthesis of high-density polycyclic biofuels. nih.gov
| Reaction Type | Key Transformation | Potential Product |
| Intramolecular Diels-Alder | [4+2] cycloaddition | Fused polycyclic system |
| Electrophilic Cyclization | Friedel-Crafts type reaction | Carbocyclic fused ring |
| Cationic Cascade | Polyene cyclization | Complex polycyclic framework |
This table presents hypothetical pathways for the synthesis of polycyclic systems from the target compound, inspired by established synthetic methodologies.
Conceptual Frameworks for Materials Science Research Utilizing 2 Cyclopent 1 En 1 Yl Ethenyl Benzene Scaffolds
Design Principles for [2-(Cyclopent-1-en-1-yl)ethenyl]benzene-Based Monomers and Polymers
There is currently no specific, publicly accessible research on the design principles for monomers and polymers derived from this compound. Consequently, information regarding its incorporation into advanced polymer architectures or the design of monomers for tunable macromolecular structures is not available.
Information detailing the incorporation of this compound into advanced polymer architectures could not be found in the reviewed scientific literature.
There are no available research findings on the specific design of this compound-based monomers for the creation of macromolecular structures with tunable properties.
Self-Assembly Strategies of this compound Derivatives
The scientific literature lacks studies on the self-assembly strategies of this compound derivatives. General principles of self-assembly in other benzene-containing molecules exist, but these are not directly applicable to the specific target compound.
There is no available data or research on the formation of nanostructured materials using this compound as a building block.
Theoretical Design of this compound-Containing Functional Molecules
Molecular Engineering for Specific Response Mechanisms
The structure of this compound is analogous to stilbene (B7821643), a molecule renowned for its photoisomerization capabilities. dtic.mil This property is the foundation for engineering materials with specific response mechanisms. The core concept involves modifying the this compound scaffold to create derivatives that exhibit tailored responses to external stimuli such as light, heat, or chemical analytes.
Photoresponsive Materials: The carbon-carbon double bond in the ethenyl bridge allows for cis-trans isomerization upon photo-irradiation. dtic.mil By strategically adding functional groups to the phenyl or cyclopentenyl rings, it is possible to influence the electronic properties and, consequently, the isomerization behavior. For instance, introducing electron-donating or electron-withdrawing groups can shift the absorption wavelength required for isomerization, enabling the development of materials that respond to specific portions of the electromagnetic spectrum. This could be harnessed in applications like optical data storage or light-controlled actuators.
Chemosensory Materials: The phenyl and cyclopentenyl rings can be functionalized with receptor units designed to bind specific ions or molecules. This binding event could induce a change in the electronic structure of the conjugated system, leading to a detectable optical response, such as a change in fluorescence or color (chromism). This principle is central to the design of chemical sensors. Stilbene derivatives have been investigated for their ability to form stable structures with DNA, suggesting potential in biosensing applications. dtic.mildtic.mil
| Functional Group | Potential Influence on Response Mechanism | Potential Application |
| Nitro Group (-NO2) | Red-shifts absorption spectrum, enhances electron-accepting properties. | Photoswitches responsive to visible light. |
| Amino Group (-NH2) | Blue-shifts absorption spectrum, acts as a binding site for metal ions. | Fluorescent sensors for heavy metals. |
| Crown Ether | Binds specific cations, inducing conformational changes. | Ion-selective sensors. |
Computational Screening for Molecular Recognition Elements
Computational chemistry offers a powerful toolkit for predicting and understanding the behavior of molecules, thereby accelerating the materials discovery process. nih.gov In the context of this compound, computational screening can be employed to identify derivatives with a high affinity and selectivity for specific target molecules.
Molecular Docking: This technique can be used to simulate the interaction between a library of virtual this compound derivatives and a target receptor. nih.gov By calculating the binding energy for each interaction, it is possible to identify candidates with the most favorable binding, which can then be prioritized for synthesis and experimental validation. nih.govresearchgate.net This approach is particularly useful for designing materials for applications in areas like drug delivery or selective catalysis.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the structural properties of a series of compounds and their observed activity. mdpi.com For this compound derivatives, a QSAR model could be developed to predict their sensing capabilities based on descriptors such as electronic properties, steric parameters, and hydrophobicity. This allows for the rapid virtual screening of a large number of potential sensor molecules.
| Computational Method | Objective | Key Output |
| Molecular Docking | Predict the binding mode and affinity of a ligand to a receptor. | Binding energy, interaction poses. |
| Density Functional Theory (DFT) | Calculate electronic properties, such as absorption spectra and molecular orbitals. | Spectroscopic data, reactivity indices. |
| Molecular Dynamics (MD) | Simulate the dynamic behavior of a molecular system over time. | Conformational changes, stability of complexes. nih.gov |
| QSAR | Correlate chemical structure with biological or chemical activity. | Predictive models for activity. mdpi.com |
Methods for Incorporating this compound into Hybrid Materials
The integration of this compound into larger material systems is crucial for the fabrication of functional devices. Two primary strategies for this are covalent grafting onto inorganic surfaces and integration into composite systems.
Covalent Grafting onto Inorganic Surfaces
Covalently attaching this compound molecules to inorganic substrates like silica (B1680970), gold, or carbon nanomaterials can create functional surfaces with tailored properties. The method of attachment would depend on the nature of the substrate and any pre-existing functionalization on the molecule.
Hydrosilylation: For silicon-based surfaces (e.g., silica, silicon wafers), the vinyl group of this compound can react with surface Si-H groups in the presence of a catalyst. This forms a stable Si-C bond, anchoring the molecule to the surface.
Thiol-Ene "Click" Chemistry: If the inorganic surface is functionalized with thiol (-SH) groups (e.g., gold nanoparticles), a radical-initiated reaction with the vinyl group of the molecule can form a stable thioether linkage.
Diazonium Salt Chemistry: The phenyl ring can be functionalized with an amino group, which can then be converted to a diazonium salt. This reactive intermediate can then be used to graft the molecule onto a variety of surfaces, including metals and carbon-based materials. researchgate.net
Integration into Composite Systems
Incorporating this compound into a polymer matrix is another effective way to create robust, processable materials.
Copolymerization: The vinyl group of this compound allows it to act as a monomer or comonomer in polymerization reactions. For example, it could be copolymerized with common monomers like styrene (B11656) or methyl methacrylate (B99206) to create polymers with pendant this compound units. The properties of the resulting polymer, such as its photoresponsiveness or sensing capabilities, would be derived from the incorporated stilbene-like moiety.
Interdisciplinary Research with 2 Cyclopent 1 En 1 Yl Ethenyl Benzene Scaffolds
Chemical Biology Applications
The intersection of chemistry and biology offers a fertile ground for the application of novel molecular scaffolds. While no direct research exists for [2-(Cyclopent-1-en-1-yl)ethenyl]benzene, the known bioactivities of analogous compounds provide a speculative framework for its potential in chemical biology.
Design of Molecular Probes and Imaging Agents
Stilbene (B7821643) derivatives, which share the core diphenylethylene-like structure, are well-documented for their fluorescent properties. This intrinsic luminescence is a key characteristic for the design of molecular probes and imaging agents. It is plausible that the this compound scaffold could be chemically modified to create probes that target specific biomolecules or cellular environments. The introduction of specific functional groups could enable targeted binding and a corresponding change in fluorescence upon interaction, allowing for the visualization of biological processes.
Scaffold Exploration for Bioactive Molecule Synthesis
The synthesis of novel bioactive molecules often relies on the exploration of unique chemical scaffolds. Stilbenoids, a class of natural compounds with a stilbene backbone, exhibit a wide range of biological activities, including antimicrobial and anticancer properties. nih.govmdpi.com The this compound core could serve as a foundational structure for the development of new therapeutic agents. Synthetic modifications to the phenyl and cyclopentenyl rings could lead to a library of compounds with diverse biological activities, warranting screening for potential pharmaceutical applications.
Modulation of Biomolecular Interactions
The ability to modulate interactions between biomolecules is a cornerstone of chemical biology. Stilbene derivatives have been shown to interact with various proteins and enzymes, thereby influencing their function. By extension, this compound and its derivatives could be designed to interfere with or stabilize protein-protein interactions or to act as inhibitors or activators of specific enzymes. The unique steric and electronic properties conferred by the cyclopentenyl group could offer novel interaction profiles compared to more traditional stilbene-based modulators.
Environmental Chemical Research Perspectives
Understanding the environmental fate of chemical compounds is crucial for assessing their potential impact. In the absence of direct studies on this compound, we can look to research on related aromatic hydrocarbons and stilbenoids to predict its likely degradation pathways.
Degradation Pathways of this compound in Environmental Matrices
The environmental degradation of aromatic hydrocarbons is influenced by a variety of factors, including their chemical structure and the surrounding environmental conditions. It is anticipated that this compound would be subject to both photodegradation and biodegradation processes. The presence of the double bond in the ethenyl linker and the cyclopentene (B43876) ring suggests susceptibility to oxidative cleavage and other radical-mediated reactions.
Photodegradation and Biodegradation Studies
Photodegradation: Stilbenes are known to undergo photochemical reactions, including cis-trans isomerization and photocyclization, upon exposure to UV light. rsc.orgmdpi.com It is highly probable that this compound would exhibit similar photosensitivity. The absorption of light could lead to the formation of various photoproducts, altering the compound's structure and potential toxicity. The rate and products of photodegradation would depend on factors such as the wavelength of light, the presence of photosensitizers, and the environmental matrix (e.g., water, soil, air).
Biodegradation: The biodegradation of aromatic hydrocarbons by microorganisms is a key process in their environmental removal. Bacteria and fungi possess enzymatic machinery capable of breaking down complex organic molecules. Stilbenoids, for example, can be metabolized by human gut microbiota. nih.gov It is expected that microorganisms in soil and water could degrade this compound, likely initiating attack at the alkene linkage or the aromatic ring. The cyclopentene moiety may also be a site for microbial transformation. The biodegradability of styrene (B11656) oligomers, which share structural similarities, is predicted to be relatively slow in the environment. nih.gov
Fate and Transport Modeling of Related Compounds
Predicting the environmental behavior of organic compounds such as this compound is crucial for assessing their potential impact. This is often achieved through fate and transport modeling, which relies on the physicochemical properties of the compound and its interactions with the environment. While specific experimental data for this compound is scarce, modeling can be informed by data from structurally related compounds, such as stilbene and other aromatic hydrocarbons.
Key parameters in these models include soil adsorption, photolysis, hydrolysis, and biodegradation. Stilbene derivatives and similar compounds, characterized by low water solubility and aromatic structures, generally exhibit a tendency to adsorb to soil organic matter. piat.org.nz This reduces their mobility in the soil column and potential for groundwater contamination. The presence of double bonds and aromatic rings suggests that photolysis could be a significant degradation pathway in surface waters and on soil surfaces. piat.org.nz Biodegradation rates can be influenced by the specific structure of the molecule and the microbial communities present in the environment. mdpi.com
The table below summarizes key environmental fate parameters for compounds structurally analogous to this compound, providing a basis for predictive modeling.
Table 1: Environmental Fate Parameters of Structurally Related Compounds
| Parameter | Related Compound | Typical Value/Behavior | Implication for Modeling |
|---|---|---|---|
| Soil Adsorption Coefficient (Koc) | Hydramethylnon | 9.5 x 10⁴ – 3.6 x 10⁵ cm³/g piat.org.nz | High potential for adsorption to soil and sediment, low mobility. |
| Aqueous Photolysis Half-life | Hydramethylnon | < 1 hour piat.org.nz | Rapid degradation in sunlit surface waters is expected. |
| Soil Photolysis Half-life | Hydramethylnon | 5 days piat.org.nz | A significant degradation pathway on soil surfaces. |
| Hydrolysis Half-life | Hydramethylnon | Stable to abiotic hydrolysis (t½ = 30 days) piat.org.nz | Hydrolysis is likely a minor degradation pathway compared to photolysis. |
| Biodegradation | General Pharmaceuticals | Variable; can be enhanced by co-metabolic processes. mdpi.com | Biodegradation potential is present but may be slow without microbial adaptation. |
Advanced Analytical Methodologies for Complex Systems Containing this compound
The detection, identification, and quantification of this compound and its analogs in complex matrices, such as environmental samples or synthetic reaction mixtures, necessitate the use of advanced analytical techniques. The structural complexity and potential for isomerization require high-resolution and sensitive methods for accurate characterization.
Chromatographic Separations
Chromatography is the cornerstone for isolating and quantifying stilbene-type compounds from intricate mixtures. The choice of technique depends on the sample matrix and the physicochemical properties of the analytes.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are widely employed for the analysis of stilbenoids. nih.gov Reversed-phase columns, particularly C18, are frequently used with mobile phases consisting of water and an organic modifier like acetonitrile (B52724) or methanol, often with acid additives like formic acid to improve peak shape. nih.gov
For preparative scale purification, techniques like Centrifugal Partition Chromatography (CPC) have proven effective for isolating stilbenoids from natural extracts. nih.gov Overpressured-layer chromatography (OPLC) has also been demonstrated as a rapid and efficient alternative for the separation of stilbene isomers.
The following table details various chromatographic methods used for the separation of stilbene derivatives.
Table 2: Chromatographic Methods for the Separation of Stilbene-Related Compounds
| Technique | Column/Stationary Phase | Mobile Phase / Solvents | Application | Reference |
|---|---|---|---|---|
| UHPLC | Acquity UPLC BEH C18 | Water/Acetonitrile with 0.1% formic acid (gradient) | Separation of stilbene dimers. nih.gov | nih.gov |
| HPLC | Chiralpak® IB N-5 | Heptane/Ethanol with 0.1% diethylamine (B46881) (isocratic) | Chiral separation of stilbene dimer enantiomers. nih.gov | nih.gov |
| CPC | Liquid-liquid | n-heptane/ethyl acetate/methanol/water | Preparative purification of stilbenoids from plant extracts. nih.gov | nih.gov |
| OPLC | Silica (B1680970) gel | Dichloromethane-n-hexane (9:1) | Separation of stilbene isomers in red wine. | |
| LC-NMR | C18 | Acetonitrile/Water | Dereplication and structural characterization of wine stilbenoids. bjonnh.net | bjonnh.net |
Mass Spectrometry Fragmentation Studies
Mass spectrometry (MS), particularly when coupled with chromatographic separation (e.g., LC-MS or GC-MS), is a powerful tool for the structural confirmation of this compound and related molecules. The fragmentation patterns observed provide a fingerprint for the compound's structure.
For a molecule like this compound (Molecular Weight: 170.25 g/mol ), fragmentation in Electron Impact (EI) mass spectrometry would likely involve several key pathways. Cleavage of the bond between the ethenyl bridge and the cyclopentene ring could occur. A characteristic fragmentation for alkylbenzenes is the formation of a tropylium (B1234903) ion ([C₇H₇]⁺) at m/z 91, although this is less likely here than in simple alkylbenzenes. docbrown.info Loss of ethene (28 Da) from the cyclopentene ring after ring-opening is a common fragmentation pathway for cyclopentane (B165970) derivatives, which could lead to a significant ion. docbrown.info The molecular ion peak ([M]⁺) at m/z 170 would be expected.
The table below outlines potential mass fragments for this compound based on the fragmentation of related structures.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 170 | [C₁₃H₁₄]⁺ | Molecular Ion (M⁺) |
| 155 | [C₁₂H₁₁]⁺ | Loss of a methyl radical (•CH₃) |
| 142 | [C₁₁H₁₀]⁺ | Loss of ethene (C₂H₄) from the cyclopentene moiety |
| 129 | [C₁₀H₉]⁺ | Loss of a propyl radical (•C₃H₅) |
| 115 | [C₉H₇]⁺ | Indenyl cation, a common fragment in polycyclic aromatics |
| 91 | [C₇H₇]⁺ | Tropylium ion, from rearrangement of the benzene (B151609) ring and side chain |
| 77 | [C₆H₅]⁺ | Phenyl cation, from cleavage of the bond to the ethenyl group |
Advanced Spectroscopic Techniques for Structural Elucidation of Reaction Intermediates
The unambiguous identification of reaction intermediates and final products in the synthesis of complex molecules like this compound relies on advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
NMR Spectroscopy: ¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms. For this compound, distinct signals would be expected for the aromatic protons (typically δ 7.0-7.5 ppm), the vinylic protons on the ethenyl bridge (typically δ 6.0-7.0 ppm), and the allylic and aliphatic protons on the cyclopentene ring. ¹³C NMR spectroscopy would similarly show characteristic peaks for the aromatic, vinylic, and aliphatic carbons.
Combined Techniques: For unstable reaction intermediates, hyphenated techniques are particularly valuable. Stopped-flow LC-NMR, for instance, allows for the separation of components in a reaction mixture followed by their structural analysis via NMR, providing a powerful method for identifying transient species. bjonnh.net
UV-Vis and IR Spectroscopy: UV-Vis spectroscopy is useful for studying conjugated systems like stilbenes, which typically exhibit strong absorption bands. chemrxiv.org IR spectroscopy can confirm the presence of key functional groups, such as C=C stretching from the alkene and aromatic rings, and C-H stretching from the different types of carbons present in the molecule.
Table 4: Characteristic Spectroscopic Data for this compound Structural Motifs
| Technique | Functional Group | Characteristic Signal/Wavenumber |
|---|---|---|
| ¹H NMR | Aromatic Protons (Ar-H) | δ ≈ 7.0 - 7.5 ppm |
| Vinylic Protons (-CH=CH-) | δ ≈ 6.0 - 7.0 ppm | |
| Allylic Protons (on Cyclopentene) | δ ≈ 2.0 - 2.5 ppm | |
| ¹³C NMR | Aromatic Carbons | δ ≈ 125 - 140 ppm |
| Vinylic Carbons | δ ≈ 120 - 140 ppm | |
| IR Spectroscopy | Aromatic C=C Stretch | ~1600, 1585, 1500, 1450 cm⁻¹ |
| Alkene C=C Stretch | ~1650 cm⁻¹ | |
| =C-H Bending (trans) | ~965 cm⁻¹ | |
| Aromatic C-H Stretch | >3000 cm⁻¹ |
Future Directions and Emerging Research Avenues for 2 Cyclopent 1 En 1 Yl Ethenyl Benzene Chemistry
Unexplored Synthetic Pathways
Current synthetic strategies for structurally similar styrylcycloalkenes often rely on established methodologies. However, the pursuit of greater efficiency, atom economy, and stereoselectivity calls for the exploration of novel synthetic routes.
Future research could focus on:
Direct C-H Vinylation: Investigating the direct palladium-catalyzed C-H vinylation of cyclopentene (B43876) with a suitable styrene (B11656) derivative would offer a more atom-economical approach by avoiding the need for pre-functionalized starting materials. This method has been successful for the synthesis of other conjugated dienes.
Metathesis Reactions: Ring-opening metathesis polymerization (ROMP) of cyclopentene followed by cross-metathesis with styrene, or vice-versa, could provide a versatile route to [2-(Cyclopent-1-en-1-yl)ethenyl]benzene and its derivatives. Fine-tuning the catalyst and reaction conditions would be crucial for controlling selectivity.
Biocatalytic Approaches: Employing enzymes in the synthesis could offer a green and highly selective alternative to traditional chemical methods. arkat-usa.org Lipases and other enzymes have been utilized for various organic transformations and could be engineered for the specific synthesis of this compound. arkat-usa.org
| Synthetic Approach | Potential Advantages | Key Challenges |
| Direct C-H Vinylation | High atom economy, reduced waste | Regio- and stereoselectivity control |
| Metathesis Reactions | Versatility, potential for polymer synthesis | Catalyst sensitivity, product separation |
| Biocatalysis | High selectivity, environmentally friendly | Enzyme stability and cost, reaction scope |
Novel Reactivity Patterns and Catalytic Transformations
The conjugated diene system in this compound is a key feature that suggests a rich and varied reactivity profile waiting to be explored.
Cycloaddition Reactions: The diene moiety is a prime candidate for various cycloaddition reactions, such as the Diels-Alder reaction, to construct complex polycyclic frameworks. researchgate.net Exploring its reactivity with a range of dienophiles under thermal, Lewis acid-catalyzed, or even photocatalytic conditions could yield novel molecular scaffolds. Photocatalyzed [3+2] cycloadditions have been demonstrated with similar vinyl-containing compounds. nih.gov
Asymmetric Catalysis: The development of enantioselective catalytic transformations of the double bonds within the molecule is a significant area for future research. This could include asymmetric hydrogenation, epoxidation, or dihydroxylation to produce chiral building blocks for pharmaceuticals or other fine chemicals.
Transition Metal-Catalyzed Cross-Coupling: The vinyl C-H bonds present in the molecule could be activated by transition metal catalysts to participate in cross-coupling reactions, allowing for the introduction of a wide array of functional groups. This would enable the synthesis of a diverse library of derivatives for structure-activity relationship studies.
Integration into Advanced Functional Systems
The unique electronic and structural properties of this compound make it an attractive candidate for incorporation into advanced functional materials.
Organic Electronics: The conjugated π-system suggests potential applications in organic electronics. nih.gov By analogy with other styrenic polymers and conjugated compounds, derivatives of this compound could be investigated as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). rsc.org
Polymer Science: The vinyl group makes this compound a potential monomer for polymerization reactions, leading to the formation of novel polymers with unique thermal, mechanical, and optical properties. greenchemicals.eu The cyclopentene ring could also be opened via ROMP to create polymers with different architectures.
Molecular Switches: The potential for photoisomerization around the carbon-carbon double bonds, a property seen in other conjugated systems, could be harnessed for the development of molecular switches or photosensitive materials. nih.gov
Theoretical Chemistry Contributions to Predictive Modeling
Computational chemistry can provide invaluable insights into the properties and reactivity of this compound, guiding experimental efforts.
Conformational Analysis and Electronic Properties: Density Functional Theory (DFT) and other computational methods can be used to predict the most stable conformations of the molecule and to calculate its electronic properties, such as the HOMO-LUMO gap, which is crucial for understanding its potential in electronic applications. rsc.org
Reaction Mechanism Elucidation: Theoretical modeling can be employed to investigate the mechanisms of potential reactions, such as cycloadditions or catalytic transformations. This can help in optimizing reaction conditions and in designing more efficient catalysts.
Predicting Spectroscopic Signatures: Computational methods can predict spectroscopic data (e.g., NMR, UV-Vis, IR spectra), which can aid in the characterization of newly synthesized derivatives and in the interpretation of experimental results.
| Computational Method | Application | Predicted Outcome |
| Density Functional Theory (DFT) | Electronic structure analysis | HOMO-LUMO gap, charge distribution |
| Ab initio methods | Reaction mechanism studies | Transition state energies, reaction pathways |
| Molecular Dynamics (MD) | Conformational sampling | Stable conformers, dynamic behavior |
Potential for Sustainable Chemical Processes
In line with the principles of green chemistry, future research on this compound should prioritize the development of sustainable processes. rsc.orgnih.gov
Use of Renewable Feedstocks: Investigating synthetic routes that utilize starting materials derived from renewable resources would significantly enhance the sustainability of its production.
Green Solvents and Catalysts: The use of environmentally benign solvents, such as water or supercritical CO2, and the development of recyclable catalysts are key areas of focus. arkat-usa.org The manufacturing of styrenics is an area where greener catalysts are being actively explored. researchgate.netaiche.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [2-(Cyclopent-1-en-1-yl)ethenyl]benzene, and how can purity be validated?
- Methodology : The compound can be synthesized via Heck coupling or palladium-catalyzed cross-coupling reactions, leveraging aryl halides and cyclopentene derivatives. Purity validation requires gas chromatography-mass spectrometry (GC-MS) for volatile impurities and high-performance liquid chromatography (HPLC) for non-volatile residues. Solid-state nuclear magnetic resonance (NMR) spectroscopy (e.g., ^1H and ^13C NMR) is critical for structural confirmation, as demonstrated in analogous stilbene systems .
Q. How does the stereochemistry of the ethenyl group influence the compound’s stability and reactivity?
- Methodology : Cis/trans isomerism of the ethenyl moiety can be analyzed using UV-Vis spectroscopy (for π→π* transitions) and dynamic NMR to study rotational barriers. Computational methods, such as density functional theory (DFT), predict thermodynamic stability and isomerization pathways. Experimental validation involves monitoring thermal degradation kinetics under controlled atmospheres .
Q. What spectroscopic techniques are most effective for characterizing this compound in solution versus solid-state phases?
- Methodology : Solution-phase characterization employs ^1H/^13C NMR and Fourier-transform infrared (FTIR) spectroscopy for functional group identification. Solid-state analysis uses cross-polarization magic-angle spinning (CP/MAS) NMR to assess crystallinity and X-ray diffraction (XRD) for structural elucidation, as applied to related coordination polymers .
Advanced Research Questions
Q. How can this compound be integrated into functional porous coordination polymers (PCPs)?
- Methodology : The compound’s conjugated system allows it to act as a linker in PCPs. Design involves coordinating transition metals (e.g., Zn²⁺, Cu²⁺) with nitrogen/oxygen donors. Gas adsorption studies (N₂, CO₂) evaluate porosity, while in situ XRD monitors framework flexibility under guest molecule inclusion, as seen in analogous systems .
Q. What strategies resolve contradictions in photochemical reactivity data across different phases (e.g., crystalline vs. isotropic)?
- Methodology : Phase-dependent reactivity is studied using ^2H solid-state NMR to probe molecular mobility. Photoreaction kinetics in crystalline versus liquid-crystalline phases are quantified via UV irradiation coupled with HPLC analysis. For example, dendrimer analogs show increased reactivity in mobile isotropic phases .
Q. How does structural modification of the cyclopentenyl ring affect biological activity in pharmacological research?
- Methodology : Derivatives with substituents (e.g., hydroxyl, methoxy groups) are synthesized and screened for antimicrobial or anticancer activity using in vitro assays (e.g., MTT for cytotoxicity). Structure-activity relationships (SAR) are mapped via molecular docking against targets like topoisomerase II or tubulin .
Q. What computational approaches predict the compound’s interaction with biomacromolecules?
- Methodology : Molecular dynamics (MD) simulations and molecular docking (AutoDock, GROMACS) model binding affinities to proteins or DNA. Parameters include binding free energy (ΔG) and hydrogen-bonding interactions. Pharmacokinetic properties (e.g., LogP, bioavailability) are computed using QikProp or SwissADME .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
